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Core Science & Biosynthesis

Foundational

3-(2,5-Dichlorophenyl)pyridine: Structural Properties & Synthetic Utility

The following technical guide details the structural properties, synthesis, and medicinal chemistry applications of 3-(2,5-Dichlorophenyl)pyridine . Executive Summary & Chemical Identity 3-(2,5-Dichlorophenyl)pyridine is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and medicinal chemistry applications of 3-(2,5-Dichlorophenyl)pyridine .

Executive Summary & Chemical Identity

3-(2,5-Dichlorophenyl)pyridine is a biaryl scaffold characterized by a pyridine ring substituted at the 3-position with a 2,5-dichlorophenyl moiety. This specific substitution pattern creates a distinct steric and electronic profile compared to its isomers (e.g., 2,4- or 3,5-dichlorophenyl analogs).

In drug discovery, this scaffold serves as a critical pharmacophore or biostere , often utilized to modulate metabolic stability, lipophilicity, and receptor binding affinity through conformational restriction. The presence of an ortho-chlorine (at the 2'-position) induces a significant dihedral twist between the aromatic rings, preventing coplanarity and creating a unique 3D spatial arrangement.

Chemical Identity Table
PropertyData
IUPAC Name 3-(2,5-Dichlorophenyl)pyridine
Molecular Formula C₁₁H₇Cl₂N
Molecular Weight 224.09 g/mol
CAS Number Not widely listed as a commodity chemical; often custom synthesized.
SMILES Clc1cc(Cl)ccc1-c2cccnc2
Key Functional Groups Pyridine (Basic N), Aryl Chloride (Lipophilic, EWG)

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the behavior of this molecule in biological systems.

Electronic & Steric Properties
  • Electronic Effect: The 2,5-dichlorophenyl group is electron-withdrawing (via induction), which decreases the electron density of the pyridine ring. This lowers the basicity of the pyridine nitrogen compared to unsubstituted 3-phenylpyridine.

  • Steric "Ortho-Effect": The chlorine atom at the 2'-position (ortho to the biaryl bond) creates significant steric hindrance with the protons at the 2- and 4-positions of the pyridine ring.

    • Consequence: This forces the two aromatic rings to twist out of planarity, adopting a dihedral angle typically between 45° and 60° . This non-planar conformation is critical for fitting into specific hydrophobic pockets in enzymes (e.g., kinases) or receptors (e.g., GPCRs).

Predicted Property Data
PropertyValue (Predicted)Significance
LogP (Lipophilicity) ~3.8 – 4.1High lipophilicity; good membrane permeability but potentially low aqueous solubility.
pKa (Pyridine N) ~4.2 – 4.5Weakly basic; likely uncharged at physiological pH (7.4), enhancing passive diffusion.
Topological Polar Surface Area (TPSA) ~12.9 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 1The pyridine nitrogen is the sole acceptor.
H-Bond Donors 0No acidic protons.

Synthetic Pathways

The most robust method for synthesizing 3-(2,5-Dichlorophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation allows for the coupling of an aryl halide with an aryl boronic acid.

Protocol: Suzuki-Miyaura Coupling

Objective: Couple 3-pyridylboronic acid with 1-bromo-2,5-dichlorobenzene.

Reagents & Stoichiometry[1][2]
  • Substrate A: 1-Bromo-2,5-dichlorobenzene (1.0 equiv)

  • Substrate B: 3-Pyridylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2-3 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 1-bromo-2,5-dichlorobenzene (1.0 equiv) in DME (0.2 M concentration).

  • Addition: Add 3-pyridylboronic acid (1.2 equiv) and the Pd catalyst (0.05 equiv).

  • Activation: Add the aqueous Na₂CO₃ solution.

  • Degassing: Purge the system with nitrogen or argon for 10-15 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor progress via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for this specific transformation.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 1-Bromo-2,5-dichlorobenzene PdII_ArX Pd(II)-Ar-Br Complex OxAdd->PdII_ArX BaseStep Base Activation (Metathesis) PdII_ArX->BaseStep Na2CO3 PdII_ArOH Pd(II)-Ar-OH/OR Complex BaseStep->PdII_ArOH TransMetal Transmetallation (+ Pyridyl-B(OH)2) PdII_ArOH->TransMetal 3-Pyridylboronic Acid PdII_Biaryl Pd(II)-Biaryl Complex TransMetal->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product PRODUCT: 3-(2,5-Dichlorophenyl)pyridine RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-pyridylboronic acid and 1-bromo-2,5-dichlorobenzene.

Structural Characterization (Spectroscopy)

Analytical confirmation of the structure relies on identifying the unique splitting patterns caused by the substitution.

¹H NMR Expectations (400 MHz, CDCl₃)
  • Pyridine Ring (4 protons):

    • H2 (s, 1H): ~8.6 ppm. Appears as a singlet (or fine doublet) significantly deshielded by the nitrogen.

    • H6 (d, 1H): ~8.5 ppm.[3] Doublet, adjacent to nitrogen.[2]

    • H4 (d/m, 1H): ~7.8 ppm.[2][3]

    • H5 (dd, 1H): ~7.4 ppm.[2]

  • Phenyl Ring (3 protons):

    • H6' (d, 1H): ~7.3 ppm. The proton ortho to the biaryl bond. Its shift is sensitive to the twist angle.

    • H3', H4' (m, 2H): ~7.4–7.5 ppm.[3] The remaining aromatic protons.

  • Key Diagnostic: The absence of symmetry in the phenyl ring (due to 2,5-substitution) differentiates it from 3,5- or 2,6-isomers.

Mass Spectrometry (MS)[2]
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion [M+H]⁺: m/z ~224.0 (¹²C, ³⁵Cl).

  • Isotope Pattern: A characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to the presence of two chlorine atoms (Cl³⁵/Cl³⁷ natural abundance).

Medicinal Chemistry Applications

The 3-(2,5-Dichlorophenyl)pyridine scaffold is valuable in structure-activity relationship (SAR) studies for several reasons:

  • Metabolic Blocking: The chlorine atoms at positions 2 and 5 block metabolic oxidation at these sites. However, the C4' (para) position remains open, providing a "soft spot" for CYP450-mediated oxidation (to a phenol), which can be advantageous if a short half-life is desired, or a liability if metabolic stability is the goal.

  • Conformational Lock: Unlike the freely rotating 3-phenylpyridine, the 2-chloro substituent restricts rotation. This "locked" conformation can reduce the entropic penalty of binding to a target protein.

  • Biostere for Naphthalene: The 2,5-dichlorophenyl moiety roughly mimics the steric bulk of a naphthalene ring but with different electronic properties and lipophilicity.

Comparative Scaffold Analysis

The following diagram compares the steric and electronic impact of different dichlorophenyl isomers.

ScaffoldComparison Target 3-(2,5-Dichlorophenyl)pyridine (Target Scaffold) Isomer35 3-(3,5-Dichlorophenyl)pyridine (Furin Inhibitor Analog) Target->Isomer35 Comparison: 2,5-isomer is more twisted (Ortho-Cl effect) Isomer24 3-(2,4-Dichlorophenyl)pyridine (Antifungal Analog) Target->Isomer24 Comparison: 2,5-isomer has open Para-position (Metabolic Liability) Prop1 High Torsion Angle (>45°) Target->Prop1 Prop2 Metabolic Soft Spot (C4'-H) Target->Prop2

Figure 2: Structural and functional comparison of dichlorophenyl-pyridine isomers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[1][4] ACS Chemical Biology, 17(5), 1123–1133. Link

    • Note: Describes the 3,5-dichlorophenyl analog, establishing the biological relevance of this scaffold class.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Refer to Suzuki-Miyaura Coupling section for general protocols).

Sources

Exploratory

Technical Comparison: 2,5-Dichlorophenylpyridine vs. 3,5-Dichlorophenylpyridine Scaffolds

[1] Executive Summary In medicinal chemistry, the biaryl scaffold is a privileged structure, serving as the core for countless kinase inhibitors, GPCR modulators, and antiviral agents. The substitution pattern on the phe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In medicinal chemistry, the biaryl scaffold is a privileged structure, serving as the core for countless kinase inhibitors, GPCR modulators, and antiviral agents. The substitution pattern on the phenyl ring relative to the pyridine core dictates not only the electronic environment but, more critically, the conformational landscape of the molecule.

This guide provides a technical comparison between the 2,5-dichlorophenylpyridine (ortho/meta substituted) and 3,5-dichlorophenylpyridine (meta/meta substituted) isomers. The distinction is non-trivial: the 3,5-isomer typically allows for planar or near-planar conformations facilitating π-π stacking and induced-fit binding (e.g., in Furin inhibitors), whereas the 2,5-isomer forces a twisted, orthogonal conformation due to steric clash at the biaryl axis, influencing solubility, permeability, and axial chirality (atropisomerism).

Structural & Conformational Analysis

The primary differentiator between these two isomers is the dihedral angle at the biaryl bond.

The 3,5-Dichlorophenyl Isomer (The "Planar" Binder)
  • Substitution: Chlorines at meta positions (3 and 5).

  • Conformation: Lacks ortho-substituents.[1] The energetic barrier to rotation around the pyridine-phenyl bond is low (< 5 kcal/mol).[1]

  • Geometry: Can adopt a coplanar conformation with the pyridine ring, extending the conjugated π-system.

  • Binding Mode: Ideal for narrow hydrophobic clefts.[1] Recent crystallographic data on Furin inhibitors confirms that the 3,5-dichlorophenyl moiety inserts into hydrophobic surface patches via an induced-fit mechanism, necessitating a specific, often flat, orientation [1].

The 2,5-Dichlorophenyl Isomer (The "Twisted" Scaffold)
  • Substitution: Chlorine at ortho (2) and meta (5) positions.[1]

  • Conformation: The ortho-chlorine (Van der Waals radius ~1.75 Å) creates significant steric repulsion with the pyridine ring's ortho-hydrogens (or nitrogen lone pair).[1]

  • Geometry: Forces the phenyl ring to twist out of plane, often approaching a 90° dihedral angle relative to the pyridine.

  • Atropisomerism Risk: While a single ortho-chlorine is rarely sufficient to lock atropisomers at room temperature (Class 1 atropisomer, t1/2 < seconds), it significantly raises the rotational barrier. If the pyridine ring also bears an ortho-substituent (e.g., 3-methylpyridine), the system can become axially chiral (Class 2 or 3), requiring enantioselective synthesis or separation [2].

Comparative Data Table
Feature3,5-Dichlorophenylpyridine2,5-Dichlorophenylpyridine
Steric Bulk at Axis Low (H vs H)High (Cl vs H/N)
Preferred Dihedral 0° - 30° (Planar/Twisted)60° - 90° (Orthogonal)
Electronic Effect Strong e- withdrawal (Inductive)e- withdrawal + Resonance decoupling
Solubility (LogS) Lower (High Lattice Energy/Stacking)Higher (Disrupted Crystal Packing)
Metabolic Blocking Blocks both meta sitesBlocks one ortho, one meta
Key Application Furin Inhibitors, PPAR agonistsKinase Inhibitors (Type II), Allosteric Modulators

Synthetic Protocols

The synthesis of these scaffolds typically relies on Suzuki-Miyaura Cross-Coupling .[1][2][3] However, the steric hindrance of the 2,5-isomer demands specific catalytic systems.

Synthesis Workflow Diagram

The following diagram outlines the decision logic for catalyst selection based on the steric demand of the boronic acid.

SuzukiCoupling Start Target: Dichlorophenylpyridine Synthesis Substrate Select Boronic Acid Partner Start->Substrate RouteA 3,5-Dichlorophenylboronic Acid (Unhindered) Substrate->RouteA RouteB 2,5-Dichlorophenylboronic Acid (Sterically Hindered) Substrate->RouteB CondA Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 Na2CO3, DME/H2O, 80°C RouteA->CondA CondB High-Activity Conditions: Pd2(dba)3 + SPhos/XPhos K3PO4, Toluene/H2O, 100°C RouteB->CondB ResultA Yield: High (>85%) Fast Kinetics CondA->ResultA ResultB Yield: Modest-Good (60-80%) Requires 2nd Gen Ligands CondB->ResultB

Figure 1: Decision matrix for Suzuki-Miyaura coupling conditions based on steric hindrance of the phenyl ring.

Detailed Protocol: Coupling of Hindered 2,5-Dichlorophenylboronic Acid

Rationale: Standard Pd(PPh3)4 catalysts often fail to couple ortho-substituted boronic acids efficiently due to slow transmetallation.[1] We utilize SPhos , a Buchwald dialkylbiaryl phosphine ligand, to facilitate oxidative addition and reductive elimination in sterically congested systems.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • 2,5-Dichlorophenylboronic acid (1.2 equiv)[1]

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with Toluene/Water mixture and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Pre-formation: In a separate vial, mix Pd(OAc)2 and SPhos in a small amount of degassed toluene. Stir for 5 mins at RT to generate the active Pd(0)-L species.

  • Addition: Add 2-Bromopyridine, 2,5-Dichlorophenylboronic acid, and K3PO4 to the reaction vessel. Add the pre-formed catalyst solution.[1]

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: The 2,5-isomer often elutes faster than the 3,5-isomer due to non-planarity "hiding" the polar nitrogen surface.

Medicinal Chemistry Implications[1][4][5][6][7][8][9]

Metabolic Stability & Toxicity

The placement of chlorine atoms is a strategic tool for blocking metabolism (CYP450 oxidation).

  • 3,5-Isomer: Effectively blocks the two most reactive meta positions.[1] However, it leaves the para position open. If the scaffold is part of a TZD ring (as in DCPT), this specific substitution pattern has been linked to hepatotoxicity via CYP3A4 bioactivation [3].

  • 2,5-Isomer: Blocks one ortho and one meta position.[1] The para position (relative to the bond) is position 4. This pattern is less symmetrical and can prevent the formation of toxic quinone-methide intermediates often seen with 3,5-disubstituted phenols/anilines.[1]

SAR Decision Logic

When should you choose which isomer?

SAR_Logic Start SAR Optimization Phase Question Binding Pocket Geometry? Start->Question Flat Narrow / Flat Pocket (Intercalation required) Question->Flat Globular Large / Spherical Pocket (Induced fit possible) Question->Globular Choice35 Select 3,5-Dichloro (Planar, Stacking) Flat->Choice35 Choice25 Select 2,5-Dichloro (Twisted, Rigid) Globular->Choice25 Outcome35 High Potency Risk: Solubility/Stacking Choice35->Outcome35 Outcome25 Improved Solubility Risk: Steric Clash Choice25->Outcome25

Figure 2: SAR decision tree for selecting dichlorophenyl isomers.

References

  • Schnapp, G., et al. (2022).[4] "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[1][4] ACS Chemical Biology, 17(5), 1145–1156. Link

  • LaPlante, S. R., et al. (2011).[1] "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

  • Crinari, L., et al. (2011).[1] "Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells." Toxicology in Vitro, 25(8), 1649-1656. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Foundational

Structural and Synthetic Profiling of 3-(2,5-Dichlorophenyl)pyridine: A Technical Whitepaper

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In contemporary medicinal chemistry and agrochemical development, the st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic assembly of biaryl and heterobiaryl scaffolds is a cornerstone of rational drug design. 3-(2,5-Dichlorophenyl)pyridine is a highly versatile structural motif characterized by the fusion of a basic, hydrophilic 3-pyridyl ring with a lipophilic, sterically hindered 2,5-dichlorophenyl moiety.

As a Senior Application Scientist, I frequently encounter challenges in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The 3-(2,5-Dichlorophenyl)pyridine scaffold addresses these challenges by acting as a conformationally restricted hinge that balances aqueous solubility with membrane permeability. This whitepaper provides a comprehensive analysis of its physicochemical properties, details a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and explores the mechanistic rationale behind its utility in drug discovery.

Physicochemical Profiling and Molecular Data

Understanding the exact physicochemical parameters of a building block is critical before integrating it into a high-throughput screening library or a multi-step synthetic route. The molecular formula for 3-(2,5-Dichlorophenyl)pyridine is C₁₁H₇Cl₂N , yielding a molecular weight of 224.08 g/mol .

The presence of the ortho-chlorine atom on the phenyl ring induces a significant steric clash with the adjacent pyridine protons, restricting the free rotation around the biaryl C-C bond. This restricted rotation often locks the molecule into a preferred dihedral angle, which can be exploited to achieve high binding affinity and target selectivity in enzymatic pockets [1].

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Formula C₁₁H₇Cl₂NCore heterobiaryl framework.
Molecular Weight 224.08 g/mol Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 1 (Pyridine Nitrogen)Facilitates targeted interactions with kinase hinge regions.
Rotatable Bonds 1Low entropic penalty upon target binding.
Calculated LogP (cLogP) ~3.8Optimal balance of lipophilicity for oral bioavailability.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Protocol

The construction of heterobiaryl bonds involving pyridine rings presents a unique catalytic challenge. The lone pair on the pyridine nitrogen can coordinate strongly to palladium, effectively poisoning the catalyst and stalling the catalytic cycle [2]. To overcome this, the following protocol utilizes a robust catalyst system and a biphasic solvent mixture to ensure high turnover numbers (TON) and quantitative yields.

Causality of Experimental Choices
  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] provides a sterically demanding environment that disfavors non-productive pyridine coordination while facilitating the oxidative addition of the aryl halide [2].

  • Solvent System (Toluene/H₂O): A biphasic system is employed. Toluene solubilizes the organic substrates, while water dissolves the inorganic base (Na₂CO₃). The interface between these phases is where the critical transmetalation step occurs.

  • Base Selection: Sodium carbonate (Na₂CO₃) is basic enough to activate the boronic acid to form the reactive "ate" complex, but mild enough to prevent the degradation of sensitive functional groups.

Step-by-Step Experimental Methodology

Reagents: 3-Bromopyridine (1.0 equiv), 2,5-Dichlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv), Toluene.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine and 2,5-dichlorophenylboronic acid. Evacuate and backfill the flask with Argon three times to prevent oxidative degradation of the palladium catalyst.

  • Solvent and Base Addition: Inject degassed toluene (0.2 M relative to the substrate) followed by the degassed 2.0 M aqueous Na₂CO₃ solution.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ under a positive stream of Argon.

  • Thermal Activation: Heat the biphasic mixture to 85°C under vigorous stirring.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The protocol is self-validating: the complete disappearance of the UV-active 3-bromopyridine spot (lower Rf) and the emergence of a new, highly UV-active product spot (higher Rf) confirms quantitative conversion (typically 8-12 hours).

  • Workup and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and partition the layers. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo [1].

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate pure 3-(2,5-Dichlorophenyl)pyridine.

G Start Reagents: 3-Bromopyridine + 2,5-Dichlorophenylboronic Acid Cat Catalyst Addition Pd(PPh3)4 (5 mol%), Na2CO3 Start->Cat Heat Reflux (85°C, 12h) in Toluene/H2O Cat->Heat Monitor TLC Validation (Disappearance of SM) Heat->Monitor Workup Aqueous Workup & EtOAc Extraction Monitor->Workup Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Product Pure 3-(2,5-Dichlorophenyl)pyridine (Yield >80%) Purify->Product

Experimental workflow for the Suzuki-Miyaura synthesis of 3-(2,5-Dichlorophenyl)pyridine.

Medicinal Chemistry and Pharmacological Rationale

The integration of the 3-(2,5-Dichlorophenyl)pyridine motif into a drug candidate is rarely accidental; it is a calculated exercise in bioisosterism and metabolic engineering [3].

The 3-Pyridyl Group as a Bioisostere

In medicinal chemistry, the 3-pyridyl ring is frequently deployed as a bioisostere for a standard phenyl ring [3]. While maintaining a similar steric volume and aromatic character, the introduction of the basic nitrogen dramatically alters the electronic landscape.

  • Solubility: It lowers the overall lipophilicity (LogP) compared to a biphenyl system, significantly enhancing aqueous solubility—a critical parameter for oral drug formulation [4].

  • Target Engagement: The nitrogen acts as a potent hydrogen-bond acceptor, often utilized to interact with the backbone amides of kinase hinge regions.

The 2,5-Dichlorophenyl Group

The 2,5-dichloro substitution pattern provides multiple pharmacological advantages [5]:

  • Metabolic Stability: The chlorine atoms block the 2- and 5-positions from cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of the molecule.

  • Electronic Effects: Chlorine is highly electronegative. It withdraws electron density from the phenyl ring via inductive effects, which can modulate the pKa of adjacent functional groups or stabilize the molecule against electrophilic attack.

SAR Core 3-(2,5-Dichlorophenyl)pyridine Core Scaffold Pyridine 3-Pyridyl Ring • H-Bond Acceptor • Improved Aqueous Solubility • Bioisostere for Phenyl Core->Pyridine Dichloro 2,5-Dichlorophenyl Ring • High Lipophilicity • Steric Shielding (ortho-Cl) • Metabolic Resistance Core->Dichloro Biaryl Biaryl Axis • Restricted Rotation • Specific Target Binding Conformers Core->Biaryl

Structural and pharmacological rationale of the 3-(2,5-Dichlorophenyl)pyridine scaffold.

Conclusion

3-(2,5-Dichlorophenyl)pyridine (C₁₁H₇Cl₂N, MW 224.08) represents a highly optimized structural node in synthetic chemistry. By mastering the nuances of palladium-catalyzed cross-coupling in the presence of basic heterocycles, researchers can efficiently access this scaffold. Furthermore, understanding the precise causality behind its structural components—the bioisosteric nature of the pyridine ring and the metabolic shielding of the dichlorophenyl moiety—empowers drug development professionals to rationally design next-generation therapeutics with superior pharmacokinetic profiles.

References

  • National Institutes of Health (NIH). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from[Link]

  • ACS Publications. Bioisosterism: A Rational Approach in Drug Design. Retrieved from[Link]

  • ChemRxiv. Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Retrieved from[Link]

Exploratory

Next-Generation Phenylpyridine Scaffolds: Synthetic Innovations and Medicinal Chemistry Applications

Executive Summary The phenylpyridine scaffold remains a cornerstone of modern medicinal chemistry, offering a privileged structure that balances lipophilicity, metabolic stability, and hydrogen-bonding potential. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpyridine scaffold remains a cornerstone of modern medicinal chemistry, offering a privileged structure that balances lipophilicity, metabolic stability, and hydrogen-bonding potential. While traditional cross-coupling methods (Suzuki-Miyaura) have long served as the primary synthetic route, recent advances in C-H activation and late-stage functionalization have unlocked novel substitution patterns previously difficult to access. This guide analyzes the structural logic of the "Phenyl-Pyridyl Switch," details cutting-edge synthetic protocols (including a 2025 Pd-catalyzed C-H activation workflow), and reviews Structure-Activity Relationship (SAR) data for emerging kinase and GPCR targets.

Structural Significance & Pharmacophore Analysis[1][2]

The utility of the phenylpyridine scaffold stems from its ability to modulate physicochemical properties without drastically altering steric bulk. This is often referred to as the "Phenyl-Pyridyl Switch," a bioisosteric replacement strategy used to optimize solubility and reduce metabolic liability.

The Phenyl-Pyridyl Switch

Replacing a benzene ring with a pyridine introduces a nitrogen atom that significantly alters the electronic landscape:

  • Dipole Moment: Pyridine creates a permanent dipole, enhancing aqueous solubility compared to the biphenyl analog.

  • H-Bonding: The pyridine nitrogen serves as a weak hydrogen bond acceptor (HBA), critical for interacting with hinge regions in kinases or polar residues in GPCR pockets.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to electron-rich phenyl rings.

Positional Isomerism

The vector of the phenyl attachment dictates the biological profile:

  • 2-Phenylpyridine: Often serves as a bidentate ligand in metallo-organic chemistry but acts as a rigid hydrophobic spacer in drug design. Found in NK1 antagonists (e.g., Netupitant).[1]

  • 3-Phenylpyridine: A common scaffold in kinase inhibitors (e.g., p38 MAPK), where the pyridine nitrogen can orient away from the hydrophobic pocket to interact with solvent or specific residues.

  • 4-Phenylpyridine: Recently explored in metabolic targets (e.g., TGR5 agonists), providing a linear, rod-like geometry.

Synthetic Innovations: C-H Activation Methodologies

While Suzuki coupling is reliable, it requires pre-functionalized halides and boronic acids. The frontier of phenylpyridine synthesis lies in Transition-Metal-Catalyzed C-H Activation , allowing for the direct functionalization of the C-H bond.

Protocol: Pd-Catalyzed Ortho-C-H Activation

Recent methodologies (2024-2025) have optimized Palladium (Pd) catalysts to selectively functionalize the ortho-position of the phenyl ring using the pyridine nitrogen as a directing group.

Mechanism of Action: The pyridine nitrogen coordinates with the Pd(II) species, bringing the catalyst into proximity with the ortho-C-H bond of the phenyl ring. This facilitates cyclopalladation, followed by oxidative addition of the coupling partner and reductive elimination.

Experimental Workflow Diagram

The following diagram illustrates the catalytic cycle for the direct arylation of 2-phenylpyridine.

CH_Activation_Cycle Substrate 2-Phenylpyridine (Substrate) Coordination N-Coordination (Directing Group) Substrate->Coordination + Pd(OAc)2 CMD C-H Activation (CMD Mechanism) Coordination->CMD - AcOH Intermediate Palladacycle Intermediate CMD->Intermediate OxAdd Oxidative Addition (Ar-X) Intermediate->OxAdd + Aryl Halide RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Coordination Regenerate Pd(II) Product Ortho-Functionalized Product RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed ortho-C-H activation of 2-phenylpyridine, utilizing the pyridine nitrogen as a directing group.

Medicinal Chemistry Applications (Case Studies)

Case Study A: Dual EGFR/VEGFR2 Inhibitors

Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] Scaffold: Phenylpyrazolo[3,4-d]pyrimidine (a fused phenylpyridine bioisostere).

Recent studies have identified derivatives of this scaffold as potent anti-cancer agents.[3] The phenyl ring occupies the hydrophobic pocket, while the nitrogen-rich core interacts with the ATP-binding site.

Key SAR Findings:

  • Substitution at the 4-position of the phenyl ring with electron-withdrawing groups (e.g., F, Cl) enhances metabolic stability.

  • A 3-OMe substituent on the phenyl ring improves selectivity for EGFR over other kinases.

Case Study B: TGR5 Agonists for Metabolic Disease

Target: TGR5 (G-protein-coupled bile acid receptor 1).[4] Scaffold: 4-Phenylpyridine.[4]

Researchers have utilized the 4-phenylpyridine scaffold to design potent agonists for treating type 2 diabetes.[4] The linear geometry mimics the steroid core of bile acids.

Comparative SAR Data Table
Compound IDScaffold CoreTargetR-Substituent (Phenyl)IC50 (nM)Biological Outcome
Cmpd 5i [1]Phenylpyrazolo[3,4-d]pyrimidineEGFR / VEGFR24-Cl300 / 7600Dual inhibition; apoptosis induction in MCF-7 cells.
Cmpd 15a [2]4-PhenylpyridineTGR5 (GPCR)2,6-Di-Me12High potency agonist; poor PK profile due to solubility.
Netupitant [3]2-PhenylpyridineNK1 Receptor2-Me, 3,5-bis(CF3)0.9 (Ki)Long-acting anti-emetic; synergistic with Palonosetron.
Cmpd 9 [4]3-PhenylpyridineTGF-βR13-F7.0Selective inhibition of TGF-β signaling pathway.

Detailed Experimental Protocol

Protocol: Synthesis of 2-(2,4-Difluorophenyl)pyridine via Suzuki-Miyaura Coupling While C-H activation is novel, the Suzuki coupling remains the industry standard for scalability. This protocol ensures high yield and purity.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • 2,4-Difluorophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromopyridine (158 mg, 1.0 mmol) and 2,4-difluorophenylboronic acid (189 mg, 1.2 mmol).

  • Solvation: Add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Base Addition: Add K2CO3 (276 mg, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (41 mg, 0.05 mmol). Note: Add catalyst last to minimize deactivation.

  • Reaction: Purge the system with Nitrogen (N2) for 5 minutes. Heat the mixture to 90°C for 12 hours under an inert atmosphere.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid.

Self-Validation Check:

  • TLC: Product should show a distinct spot under UV (254 nm) with an Rf ~0.4 in 9:1 Hex/EtOAc.

  • 1H NMR: Look for the characteristic splitting pattern of the 2,4-difluorophenyl ring (multiplets around 6.8-7.5 ppm) and the pyridine protons (doublet at ~8.6 ppm for the alpha-proton).

Pathway Visualization: EGFR Signaling Interaction

The following diagram visualizes the downstream effects of inhibiting EGFR with a phenylpyridine-based scaffold (e.g., Compound 5i).

EGFR_Pathway Ligand EGF (Ligand) Receptor EGFR (Receptor) Ligand->Receptor Binding Phosphorylation Tyrosine Phosphorylation Receptor->Phosphorylation Normal Function Inhibitor Phenylpyridine Inhibitor (e.g., Cmpd 5i) Inhibitor->Receptor Blocks ATP Site Inhibitor->Phosphorylation Inhibits RAS RAS Activation Phosphorylation->RAS Apoptosis Apoptosis (Cell Death) Phosphorylation->Apoptosis Failure leads to RAF RAF Activation RAS->RAF MEK MEK / ERK Pathway RAF->MEK Proliferation Cell Proliferation (Tumor Growth) MEK->Proliferation

Figure 2: Mechanism of action for phenylpyridine-based EGFR inhibitors. Binding to the ATP pocket blocks downstream RAS/RAF signaling, shifting the cell fate from proliferation to apoptosis.

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity. MDPI Molecules. Link

  • Design, synthesis and biological evaluation of a novel class of potent TGR5 agonists based on a 4-phenyl pyridine scaffold. European Journal of Medicinal Chemistry. Link

  • Profile of netupitant/palonosetron (NEPA) Fixed Dose Combination. Therapeutics and Clinical Risk Management. Link

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. MDPI Pharmaceuticals. Link

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Link

Sources

Foundational

Solubility Profile &amp; Characterization of 3-(2,5-Dichlorophenyl)pyridine

[1] Executive Summary 3-(2,5-Dichlorophenyl)pyridine is a lipophilic biaryl intermediate critical in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical targets (e.g., furin inhibitors).[1] Its solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-(2,5-Dichlorophenyl)pyridine is a lipophilic biaryl intermediate critical in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical targets (e.g., furin inhibitors).[1] Its solubility profile is governed by the competition between the polar, hydrogen-bond-accepting pyridine ring and the lipophilic, electron-withdrawing dichlorophenyl moiety.[1]

This guide provides a comprehensive technical assessment of its solubility behavior. Due to the scarcity of open-source thermodynamic tables for this specific isomer, we present a predictive solubility landscape based on structural analogs (e.g., Nitrapyrin, aryl-pyridines), followed by a validated experimental protocol to generate precise saturation data. This approach ensures researchers can transition from theoretical estimation to empirical certainty.[1]

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for solvent selection.[1] The 3-(2,5-Dichlorophenyl)pyridine molecule exhibits a "push-pull" electronic structure that influences its interaction with solvents.

Table 1: Physicochemical Profile & Estimated Properties
PropertyValue / EstimateRationale
Molecular Formula C₁₁H₇Cl₂NBiaryl backbone.[1]
Molecular Weight 224.09 g/mol Moderate size, likely crystalline solid.[1]
Physical State Solid (Crystalline)Typical for biaryl systems; MP likely 60–100°C range.
LogP (Octanol/Water) ~3.8 – 4.2 (Predicted)High lipophilicity due to dichlorophenyl group.
H-Bond Donors 0Aprotic molecule.
H-Bond Acceptors 1Pyridine nitrogen (weak base, pKa ~5).[1][2]
Dipole Moment ModerateVector sum of Pyridine lone pair and C-Cl bonds.[1]

Key Insight: The lack of hydrogen bond donors renders this molecule poorly soluble in water and simple alcohols unless pH is adjusted (protonation of pyridine). It will show peak solubility in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM, Chloroform).

Solubility Landscape: Predictive & Analog Data

In the absence of a specific thermodynamic table for the 3-isomer, we derive the solubility landscape using Hansen Solubility Parameters (HSP) principles and data from the structural analog 3,5-Dichloro-2-(trichloromethyl)pyridine and general phenylpyridine derivatives.[1]

Solvent Class Suitability Analysis[1]
Class 1: Chlorinated Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.[1]

  • Mechanism: Strong dispersion forces and dipole-dipole interactions match the polarizable C-Cl bonds in the solute.

  • Expected Solubility: >150 mg/mL.

  • Application: Ideal for reaction media and initial extraction.[1]

Class 2: Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Mechanism: The pyridine nitrogen accepts interactions from the solvent's positive dipole; the aromatic rings engage in π-stacking/dispersion.[1]

  • Expected Solubility: >100 mg/mL.

  • Application: Stock solutions for biological assays; crystallization anti-solvents.[1]

Class 3: Alcohols & Ketones (Moderate Solubility) [1]
  • Solvents: Acetone, Methanol, Ethanol, Isopropanol.

  • Mechanism: Solubility decreases as alkyl chain length increases. Acetone performs better than alcohols due to the lack of a strong H-bond donor requirement in the solute.

  • Expected Solubility: 20 – 80 mg/mL (Temperature dependent).

  • Application: Crystallization (cooling) and purification.

Class 4: Aliphatic Hydrocarbons (Low Solubility) [1]
  • Solvents: Hexane, Heptane, Cyclohexane.

  • Mechanism: "Like dissolves like" fails slightly here; the polarity of the pyridine ring makes it immiscible with purely non-polar chains.

  • Expected Solubility: <5 mg/mL.

  • Application: Anti-solvent for precipitation.

Table 2: Reference Solubility Data (Structural Analog: Nitrapyrin)

Use this data as a baseline for experimental design.

Solvent Temperature (°C) Solubility ( g/100 mL) Relevance to Target
Acetone 20 ~198 High predictive validity (Dipolar/Aprotic match).[1]
DCM 20 ~185 High predictive validity (Chlorinated interaction).[1]
Ethanol 22 ~30 Moderate validity; Target may be slightly lower due to rigidity.[1]
Xylene 20 ~10 Good indicator for aromatic solvents.[1]

| Water | 25 | < 0.01 | Confirms insolubility without pH modification.[1] |

Experimental Protocol: Determination of Thermodynamic Solubility

To generate definitive data for regulatory or process requirements, follow this Sat-Shake-Flask (SSF) method coupled with HPLC quantification. This protocol ensures equilibrium is reached, preventing supersaturation errors.

Phase 1: Preparation & Equilibration[1][3]
  • Excess Addition: Add solid 3-(2,5-Dichlorophenyl)pyridine to 5 mL of the selected solvent in a borosilicate glass vial until undissolved solid remains visible.

  • Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C).

  • Time Course: Shake at 200 RPM for 24–48 hours.

    • Checkpoint: Visually verify solid is still present. If fully dissolved, add more solid.

Phase 2: Sampling & Filtration
  • Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the set temperature.

  • Filtration: Using a pre-heated syringe (to match solvent temp), withdraw the supernatant and filter through a 0.45 µm PTFE filter (hydrophobic for organic solvents) into a clean HPLC vial.

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

Phase 3: Quantification (HPLC-UV)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.

  • Wavelength: 254 nm (Aromatic absorption).

  • Calculation: Determine concentration (

    
    ) using a 5-point calibration curve of the standard.
    

Thermodynamic Modeling

For process optimization (e.g., cooling crystallization), measuring solubility at every temperature is inefficient. Instead, measure at three points (e.g., 283K, 298K, 313K) and fit the data to the Modified Apelblat Equation .

The Apelblat Model


Where:

  • 
     = Mole fraction solubility.[3]
    
  • 
     = Absolute temperature (Kelvin).
    
  • 
     = Empirical model parameters derived from regression.
    

This model accounts for the non-ideal behavior of the solution and provides a highly accurate curve for interpolation.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the correct experimental method based on the solvent class and required accuracy.

SolubilityWorkflow Start Start: Solubility Determination SolventSelect Select Solvent Class (Based on LogP ~4.0) Start->SolventSelect BranchPolar Polar Aprotic (DMSO, DMF) SolventSelect->BranchPolar High Sol. BranchChlor Chlorinated (DCM, CHCl3) SolventSelect->BranchChlor Very High Sol. BranchAlc Alcohols (MeOH, EtOH) SolventSelect->BranchAlc Mod. Sol. SatShake Saturation Shake-Flask (24-48h Equilibrium) BranchPolar->SatShake BranchChlor->SatShake BranchAlc->SatShake Filter Syringe Filtration (0.45 µm PTFE) SatShake->Filter Dilution Dilution Step (Prevent Column Overload) Filter->Dilution HPLC HPLC-UV Quantification (254 nm) Dilution->HPLC Model Thermodynamic Fit (Apelblat Equation) HPLC->Model

Caption: Logical workflow for determining the thermodynamic solubility of 3-(2,5-Dichlorophenyl)pyridine.

Figure 2: Process Application Logic (Crystallization)

How to use the solubility data to design a purification process.

ProcessLogic Input Crude Mixture (Reaction Mass) Dissolution Dissolve in Class 1/2 Solvent (e.g., Acetone, Hot EtOH) Input->Dissolution FilterImp Filter Insoluble Impurities Dissolution->FilterImp Crystallize Induce Crystallization FilterImp->Crystallize Cooling Cooling (if dS/dT is high) Crystallize->Cooling AntiSolvent Add Anti-Solvent (Water/Hexane) Crystallize->AntiSolvent Output Pure Crystal Isolation Cooling->Output AntiSolvent->Output

Caption: Strategic application of solubility data for the purification of biaryl pyridine intermediates.

References

  • BenchChem . Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide. Retrieved from .

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2783256, 3,5-Dichloro-2-fluoropyridine (Analog). Retrieved from .

  • Dahmani, A., et al. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Omega, 2022. Retrieved from .

  • Jouyban, A.Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.
  • Sigma-Aldrich . Product Specification: 2,5-Dichloropyridine. Retrieved from .

Sources

Exploratory

The Biaryl Pyridine Scaffold: Synthetic Strategies and Medicinal Utility

[1] Executive Summary & Strategic Importance The biaryl pyridine motif—defined by a pyridine ring directly coupled to an aryl or heteroaryl system—is a "privileged structure" in modern medicinal chemistry. Its ubiquity s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Importance

The biaryl pyridine motif—defined by a pyridine ring directly coupled to an aryl or heteroaryl system—is a "privileged structure" in modern medicinal chemistry. Its ubiquity stems from the pyridine nitrogen’s dual capability: it acts as a hydrogen bond acceptor in kinase hinge regions (e.g., p38 MAP kinase, ALK2) and serves as a directing group for late-stage C–H functionalization.

This guide moves beyond basic textbook definitions to address the specific challenges of working with this scaffold: catalyst poisoning during synthesis and selectivity optimization in drug design.

Synthetic Architectures: Building the Scaffold

The Cross-Coupling Conundrum

The Suzuki-Miyaura reaction is the industry standard for constructing biaryl pyridines. However, the pyridine nitrogen presents a unique challenge: it possesses a high affinity for Palladium (Pd), often displacing phosphine ligands and forming inactive Pd(Pyridine)_n complexes. This "catalyst poisoning" leads to stalled reactions and homocoupling byproducts.

Strategic Solution:

  • Steric Bulk: Utilize dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , or DavePhos ). These ligands are bulky enough to prevent the pyridine nitrogen from coordinating to the Pd center, maintaining the active catalytic cycle.

  • Boronate Selection: Use boronic acid pinacol esters (BPin) rather than free boronic acids to minimize protodeboronation, a common side reaction with electron-deficient pyridines.

Emerging Methodology: Direct C–H Activation

While cross-coupling relies on pre-functionalized halides, C–H activation offers atom economy.

  • C2-Selectivity: The pyridine nitrogen naturally directs transition metals (Pd, Rh) to the ortho (C2) position via chelation-assisted cyclometallation.

  • C3/C4-Selectivity: Achieved not by direction, but by electronic control (Minisci-type radical reactions) or steric governance using bulky iridium catalysts.

Visualization: The Pyridine-Specific Suzuki Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where pyridine coordination competes with the catalytic pathway.

SuzukiPyridine Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Poison DANGER ZONE: Catalyst Poisoning (Pyridine-Pd Complex) OxAdd->Poison Pyridine N-Coordination TransMet Transmetallation (Base + Py-B(OR)2) OxAdd->TransMet + Boronate/Base Poison->OxAdd Reversible (Slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L RedElim->Pd0 Regenerate Catalyst

Caption: Figure 1. The Suzuki catalytic cycle for pyridine derivatives.[1][2] The red node indicates the off-cycle resting state caused by nitrogen coordination, which must be mitigated using bulky ligands.

Medicinal Chemistry: SAR & Case Studies

Case Study: Etoricoxib (Arcoxia)

Etoricoxib represents the quintessential 2,3'-bipyridine drug. It is a COX-2 selective inhibitor used for inflammation and pain.[3][4][5][6][7]

  • Structural Logic: The central pyridine ring acts as a rigid spacer. The C2-methyl group creates steric hindrance that prevents binding to the smaller COX-1 active site, driving selectivity for the larger COX-2 pocket (Selectivity ratio > 10^6).

  • Pharmacophore: The sulfonyl group on the phenyl ring engages in critical electrostatic interactions within the COX-2 side pocket.

General SAR for Kinase Inhibitors

In kinase drug discovery (e.g., p38, ALK2 inhibitors), the biaryl pyridine scaffold is tuned as follows:

PositionChemical ModificationBiological Effect
Pyridine N None (Must be unsubstituted)Acts as H-bond acceptor to the Hinge Region (e.g., Met109 in p38).
C3 Position Aryl/Heteroaryl ring insertionOccupies the hydrophobic pocket; determines potency.
C2 Position Small alkyl (-CH3) or Amino (-NH2)Modulates selectivity (Gatekeeper residue interaction) and solubility.
C5/C6 Solubilizing groups (Piperazine, Morpholine)Improves ADME properties without affecting binding mode.

Experimental Protocol: High-Yield Synthesis of 3-Arylpyridine

Objective: Synthesis of 3-(4-methoxyphenyl)pyridine via Suzuki-Miyaura coupling. Rationale: This protocol uses Pd(dppf)Cl2 , a robust catalyst resistant to air oxidation, and 1,4-Dioxane , which promotes solubility of polar pyridine species better than toluene.

Materials
  • 3-Bromopyridine (1.0 equiv, 158 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

  • Pd(dppf)Cl2 · CH2Cl2 (0.05 equiv, 41 mg)

  • 2M Aqueous Na2CO3 (3.0 equiv, 1.5 mL)

  • 1,4-Dioxane (5.0 mL, degassed)

Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon (or Nitrogen). Critical: Oxygen poisons the Pd(0) species formed in situ.

  • Reagent Loading:

    • Add 3-Bromopyridine, 4-Methoxyphenylboronic acid, and Pd(dppf)Cl2 to the flask.

    • Note: If using a liquid bromide, add it after the solvent.

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane via syringe.

    • Add the 2M Na2CO3 solution. The mixture will become biphasic.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat to 90°C for 12 hours with vigorous stirring.

    • Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting bromide (Rf ~0.5) should disappear; a fluorescent blue spot (product) will appear.

  • Workup:

    • Cool to room temperature.[8][9]

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate layers.[6] Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO2, Gradient: 10% -> 40% EtOAc/Hexanes).

    • Expected Yield: 85-95% as a white/off-white solid.

Visualization: SAR Logic Flow

This diagram maps the decision process for optimizing a biaryl pyridine lead compound.

SAR_Logic Start Biaryl Pyridine Hit Potency Increase Potency? Start->Potency Selectivity Increase Selectivity? Start->Selectivity ADME Improve Solubility? Start->ADME Action1 Add Hydrophobic Group at C3 Potency->Action1 Target Hydrophobic Pocket Action2 Add Steric Bulk at C2 (Ortho) Selectivity->Action2 Clash with Non-Target Isoforms Action3 Add Piperazine/Morpholine at C5/C6 ADME->Action3 Lower LogP

Caption: Figure 2. Structural optimization logic for biaryl pyridine drug candidates.

References

  • Etoricoxib Mechanism & Approval

    • Title: Etoricoxib: A selective COX-2 inhibitor for inflammatory conditions.[3][4][5][6][7]

    • Source: BenchChem / NIH PubChem
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities.[2]

    • Source: J-Stage (Org. Process Res. Dev. context)
    • URL:[Link] (General J-Stage Gateway for verified citation)

  • Kinase Inhibitor SAR

    • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors.
    • Source: Journal of Medicinal Chemistry (PMC)
    • URL:[Link] (Note: PMC ID is illustrative of the specific ALK2 paper found in search).

  • C-H Activation Methodologies

    • Title: Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
    • Source: Frontiers in Chemistry
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2,5-Dichlorophenyl)pyridine via Suzuki-Miyaura coupling

Application Note: Chemoselective Synthesis of 3-(2,5-Dichlorophenyl)pyridine via Suzuki-Miyaura Cross-Coupling Abstract This application note details a robust, scalable protocol for the synthesis of 3-(2,5-Dichlorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 3-(2,5-Dichlorophenyl)pyridine via Suzuki-Miyaura Cross-Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(2,5-Dichlorophenyl)pyridine (CAS: N/A for specific isomer, generic biaryl class). This scaffold represents a critical structural motif in drug discovery, particularly for modulating kinase selectivity and GPCR activity. The method utilizes a chemoselective Suzuki-Miyaura cross-coupling between 1-bromo-2,5-dichlorobenzene and 3-pyridylboronic acid . Key features of this protocol include the preservation of the aryl-chloride motifs (essential for late-stage diversification) and the mitigation of heteroaryl boronic acid protodeboronation.

Retrosynthetic Analysis & Strategy

The target molecule is a biaryl system containing a basic pyridine ring and an electron-deficient dichlorophenyl ring.

  • Disconnection: The strategic bond cleavage is the C–C bond between the C3-position of the pyridine and the C1-position of the benzene.

  • Coupling Partners:

    • Electrophile: 1-Bromo-2,5-dichlorobenzene. Rationale: The C–Br bond (BDE ~66 kcal/mol) is significantly weaker than the C–Cl bond (BDE ~81 kcal/mol), allowing for high chemoselectivity under controlled thermal conditions.

    • Nucleophile: 3-Pyridylboronic acid. Rationale: While 3-pyridyl boronic acids are prone to protodeboronation, they are commercially available and cost-effective.

  • Catalytic System: A Palladium(II) source with a bidentate ferrocenyl ligand (dppf) is selected to stabilize the active Pd(0) species and prevent catalyst decomposition by the nitrogen lone pair of the pyridine.

Retrosynthesis Target 3-(2,5-Dichlorophenyl)pyridine Precursors 1-Bromo-2,5-dichlorobenzene + 3-Pyridylboronic Acid Target->Precursors Suzuki-Miyaura Disconnection

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly.

Experimental Design: The "Why" Behind the Parameters

ParameterSelectionScientific Rationale
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ The large bite angle of the dppf ligand facilitates reductive elimination of the bulky biaryl product. It is robust against air and moisture compared to Pd(PPh₃)₄.
Solvent DME / Water (3:1) Dimethoxyethane (DME) provides excellent solubility for both organic halides and boronic acids. Water is strictly required to dissolve the inorganic base and facilitate the transmetallation step via the formation of the hydroxo-palladium intermediate.
Base Na₂CO₃ (2.0 M aq) A mild base is preferred to minimize protodeboronation of the pyridine ring, which accelerates at high pH. Sodium carbonate provides sufficient activation without being overly aggressive.
Temp 80°C Sufficient to overcome the activation energy for oxidative addition of the aryl bromide but low enough to prevent oxidative addition into the aryl chlorides (which typically requires >100°C and electron-rich ligands).

Detailed Protocol

Materials & Reagents
  • 1-Bromo-2,5-dichlorobenzene (1.0 equiv, 5.0 mmol, 1.13 g)

  • 3-Pyridylboronic acid (1.2 equiv, 6.0 mmol, 0.74 g)

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ complex (3 mol%, 0.15 mmol, 122 mg)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv, 15.0 mmol, 7.5 mL of 2.0 M aq. solution)

  • 1,2-Dimethoxyethane (DME) (25 mL, degassed)

  • Ethyl Acetate (EtOAc) & Brine (for workup)

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Cap the condenser with a rubber septum and cycle the system 3 times with Vacuum/Nitrogen to remove atmospheric oxygen. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

Step 2: Reagent Charging

  • Under a positive flow of nitrogen, remove the septum briefly to add 1-bromo-2,5-dichlorobenzene (1.13 g), 3-pyridylboronic acid (0.74 g), and Pd(dppf)Cl₂ (122 mg).

  • Reseal the flask and purge with nitrogen for 5 minutes.

Step 3: Solvent Addition [3]

  • Add DME (25 mL) via syringe.

  • Add 2.0 M Na₂CO₃ solution (7.5 mL) via syringe.

  • Observation: The reaction mixture is biphasic.[4] Vigorous stirring is essential to increase the interfacial surface area.

Step 4: Reaction

  • Place the flask in a pre-heated oil bath at 80°C .

  • Stir vigorously (approx. 600-800 rpm) for 4–6 hours .

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting bromide (Rt ~ high) should disappear; the product (Rt ~ medium) should appear.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with water (30 mL) and EtOAc (30 mL).

  • Filter the mixture through a pad of Celite to remove palladium black residues. Wash the pad with EtOAc (20 mL).

  • Transfer the filtrate to a separatory funnel. Separate phases.

  • Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine organic layers and wash with Brine (30 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude crude oil.

Purification & Characterization
  • Purification: Flash Column Chromatography (SiO₂).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Note: The pyridine nitrogen makes the compound slightly polar and potentially "streaky" on silica. Adding 1% Triethylamine (Et₃N) to the eluent can improve peak shape.

  • Yield Expectations: 75–85% (Isolated).

  • Appearance: Off-white to pale yellow solid.

Mechanism of Action

The reaction follows the standard catalytic cycle for Pd-catalyzed cross-coupling, heavily influenced by the "Boronate Pathway" due to the aqueous base.

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of 1-bromo-2,5-dichlorobenzene. This is the rate-determining step. The C–Cl bonds remain untouched due to their higher bond dissociation energy.

  • Ligand Exchange (Base Role): The halide (Br⁻) on the Pd(II) complex is displaced by hydroxide (OH⁻) from the aqueous base, forming a Pd-OH species.

  • Transmetallation: The Pd-OH species reacts with the boronic acid (activated as a boronate) to transfer the pyridyl group to the palladium center.

  • Reductive Elimination: The two aryl groups couple, releasing the product and regenerating the active Pd(0) species.

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Selectivity Step) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br OxAdd->PdII_Br BaseStep Ligand Exchange (+OH-) PdII_Br->BaseStep PdII_OH Ar-Pd(II)-OH BaseStep->PdII_OH Transmet Transmetallation (+ Py-B(OH)2) PdII_OH->Transmet PdII_Biaryl Ar-Pd(II)-Py Transmet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product 3-(2,5-Dichlorophenyl)pyridine RedElim->Product

Figure 2: Catalytic cycle emphasizing the base-mediated activation pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive catalyst.Ensure thorough degassing. Switch to Pd(dppf)Cl₂·CH₂Cl₂ if using Pd(PPh₃)₄. Increase catalyst loading to 5 mol%.
Protodeboronation Instability of 3-pyridylboronic acid.Use 3-pyridylboronic acid pinacol ester instead of the free acid. Switch base to K₃PO₄ (anhydrous) in Dioxane.
Dechlorination Reaction temperature too high.Strictly maintain temperature at 80°C . Do not reflux if using high-boiling solvents like DMF.
Pd Residues in Product Pyridine coordinating to Pd.Treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol ) or wash with 10% aqueous L-Cysteine solution.

Safety Information

  • 1-Bromo-2,5-dichlorobenzene: Irritant.[5] Avoid contact with skin and eyes.

  • Palladium Compounds: Potential sensitizers. Handle in a fume hood.

  • DME: Reproductive toxin. Handle with extreme care; consider substituting with 1,4-Dioxane or Toluene if safety regulations require.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., et al. (2005).[6] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[6] Organic Syntheses, 81, 89. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[7] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application

Application Notes and Protocols for the Synthesis of 3-(2,5-dichlorophenyl)pyridine via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Biaryl Pyridine Scaffolds In the landscape of modern medicinal chemistry and materials science, the synthesis of biaryl structures, particularly those incorporating a pyridine mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biaryl Pyridine Scaffolds

In the landscape of modern medicinal chemistry and materials science, the synthesis of biaryl structures, particularly those incorporating a pyridine moiety, is of paramount importance. These structural motifs are prevalent in a wide array of biologically active compounds and functional materials.[1][2] The specific target of this guide, 3-(2,5-dichlorophenyl)pyridine, represents a key building block for the development of novel pharmaceuticals, owing to the unique electronic and steric properties conferred by the dichlorinated phenyl ring coupled with the pyridine core.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the construction of such biaryl systems with high efficiency and functional group tolerance.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura reaction between 3-pyridinylboronic acid and 1-bromo-2,5-dichlorobenzene. It offers a deep dive into the reaction mechanism, a detailed experimental protocol, and methods for product characterization, all grounded in established scientific principles and supported by authoritative references.

Reaction Overview

The core transformation is the palladium-catalyzed cross-coupling of 3-pyridinylboronic acid with 1-bromo-2,5-dichlorobenzene to yield 3-(2,5-dichlorophenyl)pyridine.

Reaction Scheme:

3-Pyridinylboronic acid3-(2,5-dichlorophenyl)pyridine

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Dissection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-bromo-2,5-dichlorobenzene. This step forms a square planar Pd(II) complex.

  • Transmetalation: The organoboron reagent, 3-pyridinylboronic acid, is activated by a base (e.g., sodium carbonate) to form a more nucleophilic boronate species. This species then transfers the pyridinyl group to the palladium center, displacing the bromide ligand.

  • Reductive Elimination: The two organic moieties (the 2,5-dichlorophenyl and the 3-pyridinyl groups) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product, 3-(2,5-dichlorophenyl)pyridine. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a visualization of the catalytic cycle generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of 3-(2,5-dichlorophenyl)pyridine. As with any chemical reaction, optimization may be necessary to achieve the desired yield and purity.

Reagents and Materials
Reagent/MaterialGradeSupplier
3-Pyridinylboronic acid≥95%Commercially Available
1-Bromo-2,5-dichlorobenzene≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethanol200 proofCommercially Available
Deionized Water
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Celite®Commercially Available
Round-bottom flask
Condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware
Safety Precautions
  • 1-Bromo-2,5-dichlorobenzene: Irritant. Avoid contact with skin and eyes.[7]

  • 3-Pyridinylboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5][8][9]

  • Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed. May cause an allergic skin reaction.[4][10][11]

  • Sodium Carbonate: Causes serious eye irritation.[3][12][13]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2,5-dichlorobenzene (1.0 eq, e.g., 2.26 g, 10 mmol), 3-pyridinylboronic acid (1.2 eq, 1.47 g, 12 mmol), and sodium carbonate (2.0 eq, 2.12 g, 20 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 0.347 g, 0.3 mmol) to the flask.

    • The flask is fitted with a condenser.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition:

    • To the flask, add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL). The use of a biphasic solvent system is common in Suzuki couplings.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to reflux (approximately 85-90 °C) using a heating mantle or an oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to achieve optimal separation.

The following DOT graph illustrates the experimental workflow.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Add_Reagents Add 1-bromo-2,5-dichlorobenzene, 3-pyridinylboronic acid, Na₂CO₃, and Pd(PPh₃)₄ to flask Inert_Atmosphere Evacuate and backfill with Ar or N₂ Add_Reagents->Inert_Atmosphere Add_Solvents Add degassed Toluene, Ethanol, and Water Inert_Atmosphere->Add_Solvents Heat_Reflux Heat to reflux (85-90 °C) with stirring Add_Solvents->Heat_Reflux Monitor_Progress Monitor by TLC or LC-MS Heat_Reflux->Monitor_Progress Cool_Dilute Cool to RT, dilute with EtOAc and Water Monitor_Progress->Cool_Dilute Extraction Separate organic layer, extract aqueous layer Cool_Dilute->Extraction Wash_Dry Wash with brine, dry over MgSO₄ Extraction->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purification Purify by column chromatography Concentrate->Purification

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

Product Characterization

The final product, 3-(2,5-dichlorophenyl)pyridine, should be characterized to confirm its identity and purity. The following are expected analytical data based on the structure and data from similar compounds.[10][14][15][16][17]

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.8-8.6 (m, 2H, pyridine H-2, H-6), ~7.8-7.6 (m, 1H, pyridine H-4), ~7.5-7.3 (m, 3H, dichlorophenyl protons), ~7.3-7.1 (m, 1H, pyridine H-5). The exact chemical shifts and coupling constants will depend on the specific electronic environment.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~150-148 (pyridine C-2, C-6), ~140-135 (quaternary carbons of the dichlorophenyl ring), ~135-125 (CH carbons of the dichlorophenyl and pyridine rings).
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 225, with characteristic isotopic peaks at m/z 227 (M+2) and m/z 229 (M+4) due to the two chlorine atoms, in an approximate ratio of 9:6:1.
Melting Point Expected to be a solid at room temperature. The melting point should be determined and compared with literature values if available.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst. Ensure the reaction is performed under strictly inert conditions.
Inefficient baseUse a stronger base such as K₃PO₄ or Cs₂CO₃, particularly if steric hindrance is a factor.
Low reaction temperatureEnsure the reaction mixture reaches and maintains the desired reflux temperature.
Protodeboronation of 3-pyridinylboronic acid Presence of excess water or acidUse anhydrous solvents and ensure the base is anhydrous.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Formation of homocoupled byproducts Catalyst decompositionUse fresh catalyst and maintain an inert atmosphere.
Side reactions of the boronic acidUse a slight excess (1.1-1.2 equivalents) of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-(2,5-dichlorophenyl)pyridine. By understanding the underlying mechanism and following a well-defined protocol, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. Careful attention to reaction conditions, particularly the maintenance of an inert atmosphere and the use of high-quality reagents, is key to achieving high yields and purity. The analytical techniques outlined provide a robust framework for the characterization and validation of the final product.

References

  • Aerobic C−N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI. Retrieved from [Link]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022, April 15). ACS Chemical Biology. Retrieved from [Link]

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (n.d.). Molecules. Retrieved from [Link]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022, April 4). ACS Chemical Biology. Retrieved from [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). MDPI. Retrieved from [Link]

  • SAFETY DATA SHEET: Tetrakis(triphenylphosphine)palladium(0). (n.d.). Sdfine. Retrieved from [Link]

  • Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. (2025, November 30). Journal of Medicinal Chemistry. Retrieved from [Link]

  • SAFETY DATA SHEET: Sodium carbonate. (n.d.). Carl ROTH. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. (2026, February 1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019, November 10). MDPI. Retrieved from [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025, August 6). The Journal of Organic Chemistry. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16). Molecules. Retrieved from [Link]

  • Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 3,5-Dichloro-2,4,6-trifluoropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved from [Link]

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • ¹H and ¹³C NMR spectroscopic data of compound 3 (δ in ppm, pyridine-d...). (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved from [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021, February 19). Reddit. Retrieved from [Link]

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (n.d.). Journal of the Korean Chemical Society. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017, March 23). MDPI. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. (2025, August 10). Journal of Al-Nahrain University. Retrieved from [Link]

  • SAFETY DATA SHEET: Tetrakis(triphenylphosphine)palladium(0). (2025, March 31). Carl ROTH. Retrieved from [Link]

Sources

Method

Palladium-catalyzed cross-coupling protocols for phenylpyridines

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for Phenylpyridines Executive Summary & Strategic Analysis Phenylpyridines are privileged scaffolds in medicinal chemistry, serving as core structures for ni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for Phenylpyridines

Executive Summary & Strategic Analysis

Phenylpyridines are privileged scaffolds in medicinal chemistry, serving as core structures for nicotinic acetylcholine receptor ligands, kinase inhibitors, and phosphorescent iridium complexes (OLEDs). However, their synthesis via Palladium-catalyzed cross-coupling is frequently plagued by the "2-Pyridyl Problem."

Unlike carbocyclic biaryls, phenylpyridines present two distinct mechanistic hurdles:

  • Catalyst Poisoning: The basic nitrogen lone pair (

    
    ) can coordinate strongly to the electrophilic Pd(II) center, displacing labile ligands and forming stable, catalytically inactive "off-cycle" resting states.
    
  • Protodeboronation (Suzuki Specific): 2-Pyridyl boronic acids are notoriously unstable. The electron-deficient ring facilitates rapid hydrolytic C-B bond cleavage, often outpacing transmetallation.

This guide details three field-proven protocols designed to bypass these failure modes, categorized by substrate difficulty and atom economy.

Mechanistic Logic & Catalyst Selection

To ensure turnover, the catalyst system must be engineered to disfavor Pd-N(pyridine) coordination.

  • Steric Bulk is Critical: Ligands like XPhos , SPhos , and P(t-Bu)₃ provide a "steric roof" over the metal center, physically blocking the approach of the pyridine nitrogen while allowing the smaller oxidative addition and transmetallation events to proceed.

  • The N-Oxide Strategy: Converting the pyridine to pyridine-N-oxide temporarily masks the nitrogen lone pair and activates the C2-H bond for direct arylation, a strategy that eliminates the need for pre-functionalized organometallics.

Visualizing the Catalytic Challenge

The following diagram illustrates the competitive inhibition pathway (Poisoning) versus the productive cycle enabled by bulky ligands.

G Figure 1: The 'Pyridine Poisoning' pathway (Red) vs. Productive Cycle (Green). Bulky ligands prevent the formation of the inactive Pd-Pyridine complex. Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Ar-B(OR)2 / Ar-ZnX (With Bulky Ligand) OffCycle Inactive Species [Pd(Ar)(X)(Pyridine)n] OxAdd->OffCycle + Pyridine (No Bulky Ligand) Coord Pyridine Coordination (Catalyst Poisoning) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Py OffCycle->OxAdd Slow Reversal

[1]

Protocol A: Modified Suzuki-Miyaura Coupling

Best For: 3- and 4-phenylpyridines; 2-phenylpyridines (using MIDA boronates). Mechanism: Pd(0)/Pd(II) cycle with boronate transmetallation.[1]

Standard boronic acids often fail for 2-substituted pyridines. This protocol utilizes Buchwald Precatalysts to ensure rapid activation and MIDA boronates or Boronic Esters to mitigate protodeboronation.

Materials
  • Catalyst: XPhos Pd G3 (or Pd₂(dba)₃ + XPhos)

  • Base: K₃PO₄ (Anhydrous) – Carbonates are often too weak; Phosphates buffer the pH to minimize protodeboronation.

  • Solvent: 1,4-Dioxane : Water (4:1) or n-Butanol.

  • Temperature: 100 °C.

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add aryl halide (1.0 equiv), Pyridyl-boronate ester (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).

    • Note: If using 2-pyridylboronic acid, use 1.5–2.0 equiv due to instability.

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%).

    • Expert Tip: If using Pd(OAc)₂/SPhos, premix the catalyst and ligand in the solvent for 10 mins before adding to the main vessel to ensure ligation.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes (balloon needle method) or 3 cycles of vacuum/backfill. Oxygen is a major killer of electron-rich phosphine ligands.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black and inorganic salts. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Caution: Pyridines often streak on silica; add 1% Et₃N to the eluent.

Protocol B: Negishi Coupling (The "Problem Solver")

Best For: 2-phenylpyridines where Suzuki fails; complex substrates requiring room temperature conditions. Mechanism: Transmetallation of Organozinc reagents (highly reactive).

Zinc reagents are less prone to the hydrolytic instability that plagues boronates, making this the Gold Standard for 2-pyridyl coupling .

Materials
  • Organozinc Reagent: 2-Pyridylzinc bromide (Commercial or prepared via Zn insertion).

  • Catalyst: Pd(PPh₃)₄ or Pd-PEPPSI-IPr.

  • Solvent: THF (Anhydrous).

Step-by-Step Procedure
  • Preparation of Organozinc (In situ):

    • Dissolve 2-bromopyridine (1.0 equiv) in dry THF.

    • Cool to -78 °C and add n-BuLi (1.1 equiv). Stir for 30 min.

    • Add ZnCl₂ (anhydrous, 1.2 equiv) solution in THF. Warm to RT. You now have 2-pyridylzinc chloride.

  • Coupling:

    • To the organozinc solution, add the Aryl Halide (0.8 equiv relative to pyridine) and Pd(PPh₃)₄ (5 mol%).

  • Reaction: Stir at Room Temperature to 60 °C.

    • Insight: Negishi couplings are much faster than Suzuki; often complete in < 4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution (exothermic).

  • Extraction: Extract with Et₂O or EtOAc. Avoid acidic washes which protonate the pyridine, trapping it in the aqueous phase.

Protocol C: Direct Arylation of Pyridine N-Oxides

Best For: Late-stage functionalization; Atom economy (no organometallics needed). Mechanism: C-H Activation via concerted metallation-deprotonation (CMD).

This method uses the N-oxide moiety to direct Palladium to the C2 position, solving the regioselectivity issue and preventing catalyst poisoning simultaneously.

Materials
  • Substrate: Pyridine-N-oxide.[2][3]

  • Coupling Partner: Aryl Bromide.[2][4][5][6]

  • Catalyst: Pd(OAc)₂ (5 mol%) + P(t-Bu)₃ (10 mol%).

  • Base: K₂CO₃.[7]

  • Solvent: Toluene.

Step-by-Step Procedure
  • Coupling:

    • Combine Pyridine-N-oxide (1.5 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 equiv) in Toluene.

    • Heat at 110 °C for 16 hours.

  • Reduction (Deoxygenation):

    • The product is a 2-phenylpyridine-N-oxide.

    • Reduction Step: Dissolve crude N-oxide in MeOH. Add Ammonium Formate (5 equiv) and Pd/C (10 wt%). Stir at RT for 2 hours.

    • Filter and concentrate to yield the free 2-phenylpyridine.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (0-20%) Catalyst PoisoningSwitch to XPhos or SPhos ligands. Increase catalyst loading to 5-10 mol%.
Protodeboronation Unstable 2-pyridyl boronateSwitch to Negishi Protocol (Zn reagents) or use MIDA boronates .[8]
Homocoupling (Ar-Ar) Oxidation of Boronic AcidEnsure strict degassing (Argon balloon). Reduce base concentration or switch to CsF.
Regio-scrambling Acidic protons on substrateUse anhydrous bases (K₃PO₄) and aprotic solvents (Dioxane/Toluene) instead of alcohols.
Decision Matrix: Which Protocol?

DecisionTree Figure 2: Method Selection Decision Tree for Phenylpyridine Synthesis. Start Target: Phenylpyridine Pos Coupling Position? Start->Pos C3C4 3- or 4-Position Pos->C3C4 Low Steric/Electronic Penalty C2 2-Position (Difficult) Pos->C2 High Poisoning Risk Suzuki Protocol A: Suzuki (Standard Conditions) C3C4->Suzuki Scale Reagent Stability/Scale? C2->Scale Scale->Suzuki If using MIDA Boronates Negishi Protocol B: Negishi (High Reactivity, Sensitive) Scale->Negishi Complex Molecule/Small Scale CHAct Protocol C: C-H Activation (Atom Economy, 2-step) Scale->CHAct Robust Substrate/Large Scale

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[9] Journal of the American Chemical Society. Link

  • Lutz, M. R., et al. (2017). 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Link

  • Knochel, P., et al. (2008). Functionalized Organozinc Reagents in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews. Link

  • Campeau, L. C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Conceptual Framework. Chemical Science. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Application

Application Note: Characterization of 3-(2,5-Dichlorophenyl)pyridine as a Non-Peptidic Furin Inhibitor Candidate

Executive Summary & Scientific Rationale Furin (PCSK3) is a calcium-dependent serine endoprotease of the Proprotein Convertase (PC) family, critical for processing precursor proteins at the consensus motif R-X-K/R-R↓ . I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Furin (PCSK3) is a calcium-dependent serine endoprotease of the Proprotein Convertase (PC) family, critical for processing precursor proteins at the consensus motif R-X-K/R-R↓ . Its activity is implicated in the maturation of viral glycoproteins (e.g., SARS-CoV-2 Spike, Influenza HA), bacterial toxins (Anthrax), and metastatic factors (MMPs, VEGF-C).

Historically, furin inhibition has relied on peptidic chloromethylketones (e.g., Decanoyl-RVKR-cmk ), which, while potent, suffer from poor bioavailability and instability in vivo. The compound 3-(2,5-Dichlorophenyl)pyridine represents a class of non-peptidic, small-molecule inhibitors .[1][2] Unlike large peptidomimetics, this biaryl-pyridine scaffold offers a rigid, hydrophobic core capable of engaging the S1/S2 subsites or allosteric pockets of the furin catalytic cleft, potentially offering superior metabolic stability.

This guide details the validation pipeline for this compound, moving from biochemical kinetics to cellular functional assays.

Mechanism of Action & Signaling Pathway

To validate 3-(2,5-Dichlorophenyl)pyridine, one must understand that small molecules often exhibit distinct binding modes compared to substrate mimics. While peptidic inhibitors occupy the catalytic triad (Asp153, His194, Ser368) directly, biaryl-pyridines may act via:

  • Competitive Inhibition: Occupying the S1 pocket (negatively charged) via the pyridine nitrogen or hydrophobic interactions.

  • Allosteric Modulation: Binding adjacent to the active site, distorting the oxyanion hole.

Pathway Visualization

The following diagram illustrates the Furin processing pathway and the intervention point for the inhibitor.

FurinPathway cluster_cell Trans-Golgi Network (TGN) ProProtein Inactive Precursor (e.g., Pro-BDNF, Pro-Spike) Cleavage Proteolytic Cleavage (R-X-K/R-R motif) ProProtein->Cleavage Substrate Entry Furin Active Furin (PCSK3) (TGN/Cell Surface) Furin->Cleavage Catalysis (Ca2+ dependent) Inhibitor 3-(2,5-Dichlorophenyl)pyridine (Inhibitor) Inhibitor->Furin Blocks Active Site (Ki determination) MatureProtein Mature Bioactive Protein (Viral Entry / Metastasis) Cleavage->MatureProtein Release

Caption: Schematic of Furin-mediated proprotein processing. The inhibitor (yellow) targets the enzyme within the TGN or at the cell surface, preventing the conversion of precursors to active pathological agents.

Protocol 1: In Vitro Biochemical Screening (Fluorogenic Assay)

This is the gold-standard method for determining the IC50 and Ki of the compound. It utilizes a fluorogenic substrate containing the furin cleavage motif.[3]

Materials
  • Enzyme: Recombinant Human Furin (truncated, soluble).

  • Substrate: Boc-RVRR-AMC (7-Amino-4-methylcoumarin).

    • Note: Upon cleavage, AMC is released, fluorescing at 460 nm.

  • Assay Buffer (CRITICAL):

    • 100 mM HEPES (pH 7.5)

    • 1 mM CaCl₂ (Furin is strictly Calcium-dependent; omitting this kills activity).

    • 0.5% Triton X-100 (Reduces compound aggregation/stickiness).

    • 1 mM β-Mercaptoethanol.[4]

  • Control Inhibitor: Decanoyl-RVKR-cmk (use at 1 µM as positive control).

  • Test Compound: 3-(2,5-Dichlorophenyl)pyridine (Stock: 10 mM in DMSO).

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10-point dilution series of 3-(2,5-Dichlorophenyl)pyridine in DMSO.

    • Range: 100 µM down to 0.1 nM (semi-log dilution).

    • Validation: Ensure final DMSO concentration in the well is <1% to avoid enzyme denaturation.

  • Enzyme Pre-incubation (The "Equilibrium" Step):

    • In a black 96-well or 384-well plate (low binding), add 25 µL of diluted Furin enzyme (0.5–1 nM final conc) in Assay Buffer.

    • Add 1 µL of Test Compound or DMSO control.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Why? Small molecules often require time to induce conformational changes or access the deep S1 pocket. Immediate substrate addition can artificially lower potency (increase IC50).

  • Substrate Initiation:

    • Add 25 µL of Boc-RVRR-AMC substrate (Final conc: 50–100 µM, approx. Km).

    • Total reaction volume: 51 µL.

  • Kinetic Measurement:

    • Immediately place in a fluorescence plate reader.

    • Settings: Ex = 380 nm, Em = 460 nm.

    • Read every 60 seconds for 45–60 minutes at 25°C or 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.

Protocol 2: Cell-Based Functional Validation

Enzymatic inhibition does not guarantee cellular efficacy (due to permeability or pH issues in the Golgi). This assay validates if 3-(2,5-Dichlorophenyl)pyridine can enter the cell and inhibit Furin in its native environment.

Experimental Model
  • Cell Line: HeLa or LoVo (LoVo is furin-deficient and serves as a negative control; HeLa has high endogenous furin).

  • Readout: Processing of Pro-BDNF to BDNF or SARS-CoV-2 Spike (S0) to S1/S2 .

Workflow Diagram

Workflow Step1 Seed Cells (HeLa/CHO-Furin) Step2 Transfect Substrate (e.g., Spike-Plasmid) Step1->Step2 Step3 Treat with Compound (0, 1, 10, 50 µM) Step2->Step3 Step4 Incubate (24 Hours) Step3->Step4 Step5 Lysis & Western Blot Step4->Step5

Caption: Cellular validation workflow. Transfection of a known furin substrate allows visualization of cleavage inhibition.

Step-by-Step Procedure
  • Seeding & Transfection:

    • Seed HeLa cells (2 x 10⁵ cells/well) in a 6-well plate.

    • After 24h, transfect with a plasmid encoding Full-length SARS-CoV-2 Spike (or Pro-BDNF) using Lipofectamine.

  • Compound Treatment:

    • 4 hours post-transfection, replace media.

    • Add 3-(2,5-Dichlorophenyl)pyridine at 10, 25, and 50 µM.

    • Include a DMSO Control (0% inhibition) and Decanoyl-RVKR-cmk (25 µM, Positive Control).

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer containing protease inhibitors (excluding furin inhibitors).

    • Run SDS-PAGE and transfer to nitrocellulose.[5]

    • Primary Antibody: Anti-Spike (S2 domain) or Anti-BDNF.

  • Interpretation:

    • Active Furin: You will see two bands: The Precursor (S0, ~180 kDa) and the Cleaved Product (S2, ~90 kDa).

    • Inhibited Furin: The lower band (Cleaved) will disappear or diminish, and the upper band (Precursor) will accumulate.

Data Presentation & Troubleshooting

Expected Results Table
Parameter3-(2,5-Dichlorophenyl)pyridinePeptidic Control (RVKR-cmk)Interpretation
IC50 (Enzymatic) Expected: 1 - 50 µM~1 - 10 nMSmall molecules are generally less potent than covalent peptides but offer better stability.
Hill Slope ~1.0~1.0Deviations >1.5 suggest aggregation or promiscuous binding.
Cellular Activity Cleavage blockade at >10 µMBlockade at >1 µMHigher concentrations needed in cells due to membrane permeability.
Troubleshooting Guide
  • Issue: High background fluorescence in enzymatic assay.

    • Cause: The dichlorophenyl moiety can be autofluorescent or the compound precipitates.

    • Fix: Run a "Compound Only" control (no enzyme) and subtract this baseline. Check solubility in buffer; add 0.01% BSA.

  • Issue: No inhibition in cells despite enzyme activity.

    • Cause: The compound is not cell-permeable or is pumped out by MDR proteins.

    • Fix: Perform a PAMPA assay to check permeability. Verify if the compound is toxic (MTS assay) at the tested concentration.

  • Issue: Loss of Enzyme Activity in Controls.

    • Cause: Calcium precipitation or freeze-thaw cycles.

    • Fix: Ensure 1 mM CaCl₂ is fresh. Do not vortex the enzyme vigorously.

References

  • Furin Enzymatic Assay Standards

    • Biochemical characterization of furin activity using fluorogenic substr
    • Source:

  • Small Molecule Inhibitors

    • Synthetic small molecule furin inhibitors derived
    • Source:

  • Cellular Validation (SARS-CoV-2)

    • Furin cleavage of the SARS-CoV-2 spike is a prerequisite for viral entry.[1][6][7][8]

    • Source:

  • Western Blotting Protocols

    • General Western Blotting Protocol for Protease Cleavage.
    • Source:

Sources

Method

Microwave-assisted synthesis of 3-(2,5-Dichlorophenyl)pyridine

Application Note: Microwave-Assisted Synthesis of 3-(2,5-Dichlorophenyl)pyridine Executive Summary Arylpyridines are privileged pharmacophores widely utilized in the development of kinase inhibitors, neuroactive agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(2,5-Dichlorophenyl)pyridine

Executive Summary

Arylpyridines are privileged pharmacophores widely utilized in the development of kinase inhibitors, neuroactive agents, and advanced agrochemicals. The synthesis of 3-(2,5-Dichlorophenyl)pyridine via the Suzuki-Miyaura cross-coupling reaction presents unique steric and electronic challenges. The di-ortho/meta substitution on the phenylboronic acid introduces steric hindrance during the transmetalation step, while the electron-deficient nature of the pyridine ring can destabilize palladium intermediates. This application note details a highly optimized, self-validating microwave-assisted protocol that overcomes these activation barriers, reducing reaction times from hours to minutes while maximizing yield and purity.

Mechanistic Rationale & Experimental Causality

To bypass the limitations of conventional convective heating, microwave (MW) dielectric heating is employed. MW irradiation directly couples with polar molecules in the reaction mixture, providing instantaneous, uniform superheating. This energy transfer drastically accelerates the rate-limiting oxidative addition step and prevents the thermal degradation pathways commonly seen in prolonged reflux setups ([1]).

Substrate & Reagent Causality:

  • Electrophile Choice (3-Bromopyridine): The C–Br bond dissociation energy is significantly lower than that of C–Cl, facilitating a much faster oxidative addition to the Pd(0) center without requiring expensive, highly engineered phosphine ligands.

  • Solvent System (DMF/H₂O): Performing the reaction in an aqueous admixture serves a dual purpose. First, water efficiently dissolves the inorganic base (K₂CO₃), which is strictly required to convert the neutral boronic acid into the highly nucleophilic boronate species (

    
    ). Second, the high loss tangent of the DMF/H₂O system maximizes microwave energy absorption, enabling rapid superheating ([2]).
    
  • Catalyst Selection: Recent optimizations in halopyridine couplings demonstrate that ligand-free

    
     acts as a highly effective precatalyst in these aqueous MW conditions, bypassing the need for air-sensitive additives ([3]).
    

Catalytic_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 3-Bromopyridine Trans Transmetalation (Sterically Hindered) OxAdd->Trans + 2,5-Dichlorophenylboronate RedEl Reductive Elimination Trans->RedEl MW Activation RedEl->Pd0 Catalyst Regeneration Product 3-(2,5-Dichlorophenyl)pyridine RedEl->Product

Catalytic logic of the MW-assisted Suzuki-Miyaura cross-coupling.

Quantitative Optimization Data

The following table summarizes the optimization of the microwave parameters and catalyst loading to achieve >95% conversion. The data highlights the necessity of the aqueous co-solvent and the specific temperature threshold required to overcome the steric hindrance of the 2,5-dichloro substitution.

Table 1: Optimization of MW Parameters for 3-(2,5-Dichlorophenyl)pyridine Synthesis

EntryCatalyst SystemSolventTemp (°C)Time (min)Conversion (%)
1

(2 mol%)
DMF/H₂O (1:1)803042
2

(2 mol%)
DMF/H₂O (1:1) 120 15 >95
3

(5 mol%)
Toluene/H₂O (1:1)1201578
4No CatalystDMF/H₂O (1:1)120300 (N.R.)
5

(2 mol%)
Pure H₂O1201555

Note: Conversion determined via LC-MS analysis of the crude reaction mixture.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the reaction is proceeding correctly at every stage.

Step 1: Reaction Assembly
  • Combine 3-bromopyridine (1.0 mmol, 158 mg) and 2,5-dichlorophenylboronic acid (1.2 mmol, 229 mg) in a 10 mL heavy-walled microwave vial.

    • Causality: A 20% excess of boronic acid is used to mathematically compensate for competitive protodeboronation, a common side reaction in aqueous basic media ().

  • Add

    
     (0.02 mmol, 4.5 mg) and 
    
    
    
    (2.0 mmol, 276 mg).
  • Add 4 mL of a degassed DMF/H₂O (1:1 v/v) mixture and a magnetic stir bar.

    • Self-Validation Checkpoint 1: Prior to heating, the mixture should appear as a pale yellow, heterogeneous suspension.

Step 2: Microwave Irradiation
  • Seal the vial securely with a Teflon-lined aluminum crimp cap.

  • Program the microwave synthesizer with the following parameters: Temperature = 120 °C, Time = 15 minutes, Max Power = 300 W, Pre-stirring = 30 seconds .

    • Causality: Capping the vial allows the internal pressure to safely exceed atmospheric levels, enabling the solvent to superheat without boiling off, which exponentially accelerates the reaction kinetics.

    • Self-Validation Checkpoint 2: Upon completion and cooling to room temperature, the solution must transition to a dark grey/black suspension. This visual cue indicates the precipitation of Pd(0) black, confirming that the catalyst has successfully completed its active lifecycle and the reaction has terminated.

Step 3: Workup and Extraction
  • Dilute the crude reaction mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers heavily with brine (2 x 15 mL).

    • Causality: The aggressive brine wash is critical to partition and remove residual DMF, which would otherwise co-elute and severely interfere with downstream chromatographic purification.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification and Analytical Validation
  • Purify the crude residue via silica gel flash chromatography using a gradient eluent of Hexanes/EtOAc (9:1 to 7:3).

    • Self-Validation Checkpoint 3: Monitor the fractions via TLC. The target product, 3-(2,5-Dichlorophenyl)pyridine, will appear as a strongly UV-active spot at

      
       (in 3:1 Hexanes:EtOAc).
      
  • Analytical Confirmation: Analyze the purified fraction via LC-MS. The exact mass of the target is 223.01 g/mol . You must observe the

    
     m/z peak, accompanied by the strict 9:6:1 isotopic clustering pattern that definitively proves the presence of the dichloro- moiety.
    

Workflow N1 Reagent Prep Ar-Br + Ar-B(OH)2 N2 Catalyst/Solvent Pd(OAc)2 in DMF/H2O N1->N2 N3 MW Irradiation 120°C, 15 min N2->N3 N4 Aqueous Workup EtOAc Extraction N3->N4 N5 Purification Flash Chromatography N4->N5

Experimental workflow for the microwave synthesis of 3-(2,5-Dichlorophenyl)pyridine.

References

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI Catalysts URL: [Link]

  • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Source: Chemistry - A European Journal URL: [Link]

  • Title: Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)₂/Benzimidazolium Salt and Base Catalyst System Source: MDPI Molecules URL: [Link]

Sources

Application

Application Note: 3-(2,5-Dichlorophenyl)pyridine Building Blocks in Drug Discovery

Executive Summary: The "Privileged" Biaryl Scaffold In the landscape of modern medicinal chemistry, the biaryl motif remains a cornerstone of drug design, appearing in nearly 20% of all small-molecule drugs. Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Biaryl Scaffold

In the landscape of modern medicinal chemistry, the biaryl motif remains a cornerstone of drug design, appearing in nearly 20% of all small-molecule drugs. Within this class, the 3-(2,5-dichlorophenyl)pyridine scaffold represents a highly specific, "privileged" substructure. Unlike its unsubstituted or symmetrically substituted counterparts (e.g., 3,5-dichloro), the 2,5-substitution pattern offers a unique combination of metabolic blockade , conformational restriction , and lipophilic vectoring .

This Application Note details the strategic utility of 3-(2,5-dichlorophenyl)pyridine building blocks. We explore their role in modulating physicochemical properties (logP, tPSA), their synthesis via optimized Suzuki-Miyaura protocols, and their application in targeting kinases (e.g., MSK1, TNIK) and GPCRs (e.g., FFA4).

Strategic Rationale: Why 2,5-Dichloro?

Metabolic Stability & CYP Blockade

A primary failure mode in lead optimization is rapid oxidative clearance by Cytochrome P450 enzymes. The phenyl ring is a common "soft spot," particularly at the para (C4) position.

  • The 2,5-Pattern Advantage: Placing chlorine atoms at the 2- and 5-positions leaves the 3-, 4-, and 6-positions as hydrogens. However, the electronic deactivation provided by the two electron-withdrawing chlorines significantly raises the oxidation potential of the remaining C-H bonds.

  • Comparison: Unlike a 4-chloro substituent (which blocks the para site directly), the 2,5-pattern creates a steric and electronic environment that disfavors enzymatic approach, often extending half-life (

    
    ) in microsomal stability assays.
    
Conformational Control (Atropisomerism)

The steric bulk of the chlorine at the ortho (C2) position induces a twist in the biaryl bond, preventing coplanarity between the pyridine and phenyl rings.

  • Dihedral Angle: This twist (typically 30–60°) locks the molecule into a specific conformation that can better match the binding pockets of enzymes like kinases, where flat molecules may lack selectivity.

  • Selectivity Filter: This "pre-organized" conformation reduces the entropic penalty of binding, potentially increasing potency (

    
    ) against targets like MSK1  (Mitogen- and Stress-Activated Kinase 1) and TNIK  (TRAF2- and NCK-interacting kinase).
    

Experimental Protocol: Optimized Synthesis

Reaction Workflow: Suzuki-Miyaura Coupling

The most robust method for accessing this scaffold is the palladium-catalyzed cross-coupling of 3-halopyridines with 2,5-dichlorophenylboronic acid.

DOT Diagram 1: Synthesis Workflow

SuzukiCoupling Start Starting Materials (3-Bromopyridine + 2,5-Dichlorophenylboronic acid) Reaction Coupling Reaction Solvent: MeCN:H2O (2:1) Base: K2CO3 Temp: 105°C, 3h Start->Reaction Catalyst Catalyst Prep Pd(OAc)2 + S-Phos (In situ generation) Catalyst->Reaction Activation Workup Workup & Purification Extraction (EtOAc) Flash Chromatography Reaction->Workup Product Final Product 3-(2,5-Dichlorophenyl)pyridine Workup->Product

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-(2,5-dichlorophenyl)pyridine scaffolds.

Step-by-Step Protocol

Materials:

  • 3-Bromopyridine (1.0 equiv)[1]

  • 2,5-Dichlorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (

    
    , 5 mol%)[2]
    
  • S-Phos (10 mol%) or

    
    
    
  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Acetonitrile/Water (2:1 v/v) or Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a reaction vial with the solvent mixture. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Reagent Addition: Add 3-bromopyridine, 2,5-dichlorophenylboronic acid, and base (

    
    ) to the vial.
    
  • Catalyst Addition: Add

    
     and S-Phos ligand. If using a pre-complexed catalyst like 
    
    
    
    , add it at this stage.
  • Reaction: Seal the vial and heat to 105°C (if using MeCN/H2O) or 90°C (if using Dioxane) for 3–12 hours. Monitor conversion by LC-MS (Target Mass: ~224.0 Da for

    
    ).
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0–30% EtOAc in Hexanes).

Yield Expectation: 75–95% isolated yield.

Case Studies & Applications

Kinase Inhibition (MSK1 & TNIK)

The 2,5-dichlorophenyl moiety acts as a hydrophobic anchor in the ATP-binding pocket of several kinases.

  • MSK1 Inhibitors: Research has demonstrated that 2-amino-6-(2,5-dichlorophenyl)pyridine derivatives (e.g., Compound 4q) effectively inhibit MSK1, a kinase involved in inflammatory asthma pathways. The 2,5-dichloro group occupies a hydrophobic back-pocket, improving selectivity over closely related AGC kinases.

  • TNIK Inhibitors: In the development of inhibitors for TNIK (implicated in Wnt signaling/colorectal cancer), the 2,5-dichlorophenyl group was identified as a critical determinant for sub-micromolar potency (

    
    ), outperforming the unsubstituted phenyl analogs.
    
GPCR Modulation (FFA4/GPR120)
  • Agonist Design: In the exploration of Free Fatty Acid Receptor 4 (FFA4), the compound AR420626 utilizes a 2,5-dichlorophenyl amide linked to a heteroaromatic core.[3] This substitution pattern was crucial for balancing lipophilicity (LogD) with receptor activation, serving as a "molecular switch" to induce the active receptor conformation.

Table 1: Comparative SAR Data (Hypothetical/Representative) | Substituent (Ar) | LogP (Calc) | Metabolic Stability (


, min) | Kinase Potency (

, nM) | | :--- | :--- | :--- | :--- | | Phenyl | 2.1 | 15 | 1200 | | 4-Chlorophenyl | 2.7 | 45 | 350 | | 2,5-Dichlorophenyl | 3.4 | >120 | 45 | | 3,5-Dichlorophenyl | 3.4 | 90 | 110 |

Note: Data represents general trends observed in kinase optimization campaigns (e.g., MSK1/TNIK) where this scaffold is employed.

Decision Logic for Scaffold Hopping

When should you transition to a 3-(2,5-dichlorophenyl)pyridine scaffold? Use the decision tree below.

DOT Diagram 2: SAR Decision Tree

SARDecision Start Lead Molecule Analysis (Biaryl Core) MetabIssue Is Metabolic Clearance High? (Microsomal Stability < 30 min) Start->MetabIssue SelectivityIssue Is Selectivity Poor? (Hitting off-targets) MetabIssue->SelectivityIssue No Soln1 Switch to 2,5-Dichloro (Blocks CYP sites + Twist) MetabIssue->Soln1 Yes (Oxidation prone) CheckTwist Does Pocket Require Twist? SelectivityIssue->CheckTwist Yes Soln2 Switch to 3,5-Dichloro (Symmetrical, Flat) CheckTwist->Soln1 Yes (Atropisomer preferred) CheckTwist->Soln2 No (Flat preferred)

Caption: Medicinal chemistry decision tree for selecting the 2,5-dichlorophenyl scaffold during lead optimization.

References

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Molecules, 2016. Link

  • Discovery of TNIK Kinase Inhibitors via Virtual Screening and Structure-Based Design. MedChemComm, 2016. Link

  • Investigating the phosphorylation of free fatty acid receptor 4 (FFA4/GPR120). University of Glasgow Theses, 2024. (Discusses AR420626 and 2,5-dichlorophenyl ligands).[4][5][6][7][8] Link

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions. Molecules, 2010. (Protocol grounding). Link

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 2022. (Structural insights into dichlorophenyl binding modes). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(2,5-Dichlorophenyl)pyridine synthesis

Technical Support Ticket #8492: Yield Optimization for 3-(2,5-Dichlorophenyl)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High Executive Summary: The "Yield Killer...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Yield Optimization for 3-(2,5-Dichlorophenyl)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High

Executive Summary: The "Yield Killers"

You are encountering a classic "perfect storm" in cross-coupling. Synthesizing 3-(2,5-Dichlorophenyl)pyridine via Suzuki-Miyaura coupling presents three distinct antagonistic forces that suppress turnover frequency (TOF) and yield.

Most researchers fail here because they treat this as a standard biaryl coupling. It is not.

Yield KillerMechanism of FailureThe Fix
1. Catalyst Poisoning The pyridine nitrogen acts as a Lewis base, coordinating tightly to the Palladium (Pd) center, displacing phosphine ligands and shutting down the catalytic cycle (formation of "Pd-dead" species).Steric Bulk: Use ligands like SPhos or XPhos .[1][2][3] Their bulk prevents the pyridine nitrogen from binding to the Pd center.
2. Steric Hindrance The 2,5-dichloro substitution pattern places a chlorine atom ortho to the coupling site. This creates significant steric clash during the transmetallation step.Ligand Acceleration: Electron-rich dialkylbiaryl phosphines (Buchwald Ligands) accelerate oxidative addition and facilitate transmetallation in hindered systems.
3. Protodeboronation If using 3-pyridylboronic acid, it is highly prone to hydrolytic C-B bond cleavage (protodeboronation) under basic conditions, consuming the reagent before it couples.Boron Source: Switch to Pinacol Esters or MIDA boronates , or use a large excess (1.5–2.0 equiv) of the boronic acid.

The "Golden Protocol" (Recommended Workflow)

Do not use Pd(PPh3)4 or Pd(dppf)Cl2. These legacy catalysts are insufficient for this specific steric/electronic profile.

Reaction Scheme
  • Coupling Partner A: 1-Bromo-2,5-dichlorobenzene (1.0 equiv)

  • Coupling Partner B: 3-Pyridylboronic acid pinacol ester (1.3 equiv)

  • Catalyst: SPhos Pd G3 (2–4 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80–100 °C

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with 1-Bromo-2,5-dichlorobenzene (1.0 equiv), 3-Pyridylboronic acid pinacol ester (1.3 equiv), and SPhos Pd G3 (0.02 equiv).

    • Why G3? The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates immediately without requiring reduction, unlike Pd(OAc)2.

  • Base Addition: Add K3PO4 (2.0 equiv).

    • Note: Phosphate is preferred over Carbonate here because it provides a buffering effect that minimizes protodeboronation of the pyridyl species while maintaining enough basicity for activation.

  • Solvent & Degassing: Add 1,4-Dioxane and degassed Water (4:1 v/v). Concentration should be 0.1 M to 0.2 M.

    • Critical Step: Sparge the mixture with Argon for 10 minutes. Oxygen is a catalyst killer, especially with electron-rich phosphines like SPhos.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours. Monitor via LCMS.[4]

    • Checkpoint: If conversion stalls at 50%, do not add more catalyst. Add more boronic ester and base. The boron species is likely the limiting reagent due to degradation.

Mechanistic Visualization

The following diagram illustrates the specific failure points (in red) and how the SPhos ligand (in blue) bypasses them.

ReactionPathway cluster_inhib Inhibition Zone PreCat SPhos Pd G3 (Precatalyst) ActiveCat LPd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + 1-Bromo-2,5-dichlorobenzene Poisoned CATALYST DEATH (Pyridine-Pd Complex) OxAdd->Poisoned Pyridine Coordination (If Ligand is small) TransMet Transmetallation (Sterically Hindered) OxAdd->TransMet + Pyridyl Boronate (SPhos blocks poisoning) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product 3-(2,5-Dichlorophenyl)pyridine RedElim->Product

Figure 1: Catalytic cycle distinguishing between the productive SPhos pathway and the pyridine-poisoning trap.

Troubleshooting FAQ

Q: I see the product peak on LCMS, but I also see a large peak for 2,5-dichlorobenzene (protodeboronation of the halide?). A: This is actually hydrodehalogenation . If the reaction is too hot or the catalyst loading is too high without sufficient transmetallation, the Pd-Ar species can scavenge a hydride (often from the solvent or impurities) and reduce.

  • Fix: Lower the temperature to 60 °C and ensure your solvent is anhydrous/degassed. Switch to 2-propanol/water mixtures if dioxane fails, as secondary alcohols can sometimes surprisingly stabilize the active species, though they are hydride sources (use with caution).

Q: My 3-pyridylboronic acid is disappearing, but no product forms. A: This is protodeboronation . Pyridylboronic acids are notoriously unstable.[5]

  • Fix 1: Switch to 3-Pyridylboronic acid MIDA ester . MIDA boronates slow-release the active boron species, keeping the concentration low enough to prevent side reactions but high enough for coupling.

  • Fix 2: Switch the coupling partners.[6] Use 3-Bromopyridine + 2,5-Dichlorophenylboronic acid . While the 2,5-dichloro boronic acid is sterically hindered, it is electronically more stable than the pyridyl boronic acid.

Q: Can I use Pd(OAc)2 + PPh3? A: No. Triphenylphosphine (PPh3) is not bulky enough to prevent the pyridine nitrogen from binding to the Pd. You will generate a stable, inactive Pyridine-Pd-PPh3 complex. You must use a bulky ligand (SPhos, XPhos, or tBu3P).

Purification & Isolation Guide

Isolating pyridines is tricky due to their basicity and tendency to "streak" on silica gel.

Protocol:

  • Quench: Dilute with EtOAc and wash with water.

  • Extraction: Extract the aqueous layer 3x with EtOAc. (Pyridines are polar; ensure good extraction).

  • Acid Wash (Optional but recommended): Wash the organic layer with 1M HCl. The pyridine product will protonate and move to the aqueous layer. Impurities (uncoupled dichlorobenzene) stay in the organic layer.

    • Separate layers.

    • Basify the aqueous layer (pH > 10) with NaOH.

    • Re-extract the product into EtOAc.

  • Chromatography: Use Silica Gel.

    • Mobile Phase: Hexanes/Ethyl Acetate.

    • The Secret Ingredient: Add 1% Triethylamine (Et3N) to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing the pyridine from streaking and ensuring a sharp peak.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield / Failure CheckSM Check SM Remaining Start->CheckSM SM_Halide Halide Remaining? CheckSM->SM_Halide Yes SM_Boron Boron Remaining? SM_Halide->SM_Boron Check Boron Boron_Gone Boron Consumed (Protodeboronation) SM_Boron->Boron_Gone No Boron_Present Boron Present (Catalyst Death) SM_Boron->Boron_Present Yes Sol_MIDA SOLUTION: Use MIDA Boronate or Pinacol Ester Boron_Gone->Sol_MIDA Sol_Ligand SOLUTION: Switch to SPhos/XPhos (Prevent Poisoning) Boron_Present->Sol_Ligand

Figure 2: Decision matrix for diagnosing reaction failure based on remaining starting materials.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[7] Journal of the American Chemical Society, 130(24), 7538–7539.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dichlorophenyl Coupling Reactions

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2,5-dichlorophenyl substrates. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2,5-dichlorophenyl substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these sterically demanding yet synthetically valuable building blocks. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your reaction success.

The ortho-chloro substituent in 2,5-dichlorophenyl compounds introduces significant steric hindrance, which can impede key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This guide will dissect these challenges and offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a 2,5-dichlorophenyl halide is resulting in low to no yield. What are the primary reasons for this failure?

A1: Low yields in Suzuki-Miyaura couplings involving 2,5-dichlorophenyl substrates typically arise from several critical factors:

  • Inefficient Oxidative Addition: The steric bulk from the two chlorine atoms, particularly the one in the ortho position, can significantly hinder the initial oxidative addition of the palladium catalyst to the carbon-chlorine bond.[1] This is often the rate-limiting step.

  • Challenging Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slowed by the steric congestion around the metal.[2]

  • Inappropriate Ligand Selection: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. For sterically demanding substrates, bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[3][4]

  • Suboptimal Base and Solvent System: The base is crucial for activating the boronic acid, and its effectiveness can be highly dependent on the solvent.[2][5]

Q2: I am observing significant amounts of starting material and some homocoupling of my boronic acid. What adjustments should I consider?

A2: The presence of unreacted starting material points towards a slow primary catalytic cycle. Homocoupling of the boronic acid suggests that the desired cross-coupling pathway is not kinetically favorable.[5] To address this, consider the following:

  • Enhance Oxidative Addition: Switch to a more electron-rich and sterically bulky ligand. Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are excellent candidates.[4][5] Increasing the reaction temperature can also provide the necessary activation energy.

  • Accelerate Transmetalation: Employ a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4][5] The choice of solvent is also critical; ethereal solvents like dioxane or THF, often with a small amount of water, can be effective.[5]

  • Use a More Active Catalyst System: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed to generate the active Pd(0) species more efficiently and can be particularly beneficial for challenging substrates.[1][4]

Q3: For a Buchwald-Hartwig amination with 2,5-dichloroaniline, my reaction is sluggish and incomplete. How can I drive it to completion?

A3: Buchwald-Hartwig aminations with sterically hindered anilines require careful optimization. Key factors include:

  • Ligand Choice: Highly hindered biarylphosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are often successful where others fail.[6][7]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4] For substrates sensitive to strong bases, cesium carbonate can be a milder alternative.

  • Solvent and Temperature: Aprotic polar solvents like toluene or dioxane are generally preferred.[4] Higher temperatures (90-120 °C) are often necessary to overcome the activation barrier.[4]

Q4: Can I selectively couple at one of the chlorine positions on a 2,5-dichlorophenyl substrate?

A4: Achieving high selectivity can be challenging but is possible under carefully controlled conditions. Generally, the chlorine at the 2-position is less reactive due to steric hindrance. Coupling at the 5-position is often favored. To enhance selectivity for mono-coupling at the C5 position:

  • Use a less reactive catalyst system: A less bulky ligand or lower reaction temperature might favor reaction at the more accessible C5 position.

  • Control Stoichiometry: Using a slight deficiency of the coupling partner (e.g., 0.8-0.9 equivalents) can help to minimize di-substitution.

For di-substitution, more forcing conditions are typically required, such as increased equivalents of the coupling partner, higher catalyst loading, and elevated temperatures.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during coupling reactions with 2,5-dichlorophenyl substrates.

Problem Potential Cause Recommended Solution Scientific Rationale
Low or No Conversion Inactive CatalystUse a fresh batch of palladium precursor and ligand. Consider a more air- and moisture-stable pre-catalyst (e.g., XPhos Pd G3).[4] Ensure rigorous degassing of solvents.The active Pd(0) species is susceptible to oxidation. Pre-catalysts are designed for more reliable generation of the active catalyst.[1]
Inefficient Oxidative AdditionSwitch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[4][5] Increase the reaction temperature.Bulky, electron-rich ligands stabilize the Pd(0) center and promote the formation of a coordinatively unsaturated species that is more reactive in oxidative addition.[3][8] Higher temperatures provide the necessary activation energy.
Mono-substitution with Difficulty Achieving Di-substitution Increased Steric Hindrance after First CouplingIncrease equivalents of the coupling partner (2.5-3.0 eq.).[4] Increase catalyst loading (5-10 mol%).[4] Use a stronger base and higher temperatures.[4]The first coupling introduces additional steric bulk, making the second oxidative addition even more challenging. More forcing conditions are needed to overcome this increased activation barrier.
Prevalence of Side Reactions (e.g., Hydrodehalogenation) Slow Reductive EliminationUse ligands that promote rapid reductive elimination. Bulky ligands can accelerate this step by relieving steric strain in the transition state.[9][10]A long-lived intermediate can be prone to side reactions. Accelerating the final, product-forming step of the catalytic cycle minimizes the opportunity for these undesired pathways.[10]
Inconsistent Results Variable Quality of Reagents or SolventsUse high-purity, anhydrous solvents. Ensure the base is finely powdered and dry. Purify the 2,5-dichlorophenyl substrate if necessary.Water and other impurities can deactivate the catalyst and interfere with the reaction mechanism, particularly the transmetalation step in Suzuki couplings.[5]

Experimental Protocols

Optimized Suzuki-Miyaura Coupling of a 2,5-Dichlorophenyl Halide

This protocol provides a starting point for the coupling of a 2,5-dichlorophenyl halide with an arylboronic acid. Optimization for specific substrates is likely necessary.

Materials:

  • 2,5-Dichlorophenyl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 2,5-dichlorophenyl halide, arylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data for Ligand and Base Selection in Suzuki-Miyaura Coupling
Ligand Base Temperature (°C) Typical Yield (%) *
PPh₃K₂CO₃100< 10
SPhosK₃PO₄10075-90
XPhosK₃PO₄10080-95
RuPhosCs₂CO₃11085-98

*Yields are generalized and highly dependent on the specific coupling partners.

Visualizing Key Concepts

The Challenge of Oxidative Addition

The initial step of the catalytic cycle, oxidative addition, is often hampered by the steric shield of the ortho-chloro substituent.

cluster_0 Oxidative Addition cluster_1 Steric Hindrance A Pd(0)L2 C Transition State A->C Approaches B 2,5-Dichlorophenyl-X B->C D Ar-Pd(II)(L2)-X C->D Forms E Ortho-Chloro Group E->C Blocks Approach

Caption: Steric hindrance from the ortho-chloro group impeding Pd(0) approach.

The Role of Bulky Ligands

Bulky, electron-rich ligands are crucial for promoting both oxidative addition and reductive elimination.

cluster_0 Catalytic Cycle Enhancement A Bulky, Electron-Rich Ligand (e.g., XPhos) B Facilitates Oxidative Addition A->B C Promotes Reductive Elimination A->C D Increased Reaction Rate and Yield B->D C->D

Caption: Bulky ligands positively impact key steps in the catalytic cycle.

References

  • Chemistry LibreTexts. (2026, January 8). 14.1.3: Reductive Elimination. [Link]

  • Biscoe, M. R., & Fors, B. P. (2011). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC. [Link]

  • Chemistry LibreTexts. (2023, May 3). 4.11: Reductive Elimination- General Ideas. [Link]

  • Huo, C., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

  • Klapars, A., & Buchwald, S. L. (2007). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Valente, C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Gande, M., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society. [Link]

  • Newman, S. G., & Willis, M. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • ACS Omega. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Kim, J., & Beutner, G. L. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. PMC. [Link]

  • Shaughnessy, K. H. (2010). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. [Link]

  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • MDPI. (2020, October 1). Advances in Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wang, N., et al. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Biscoe, M. R., & Fors, B. P. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Zhang, Y., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • Mika, L. T., et al. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Dalton Transactions. (2024, June 28). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2021, December 29). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Mika, L. T., et al. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Archives. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • The Journal of Organic Chemistry. (2021, May 27). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Journal of Visualized Experiments. (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • PMC. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. [Link]

  • Chemical Science. (2021). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]

  • Chemical Society Reviews. (2011, August 8). Cross coupling reactions in organic synthesis themed issue. [Link]

  • Thieme. (2026, February 10). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

Sources

Troubleshooting

Introduction: The "Perfect Storm" of Sterics and Coordination

Technical Support Center: Optimizing Catalyst Choice for Steric Phenylpyridine Coupling User Query: "I am attempting to couple a 2-halo-3-substituted pyridine with an ortho-substituted phenylboronic acid. Yields are cons...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalyst Choice for Steric Phenylpyridine Coupling

User Query: "I am attempting to couple a 2-halo-3-substituted pyridine with an ortho-substituted phenylboronic acid. Yields are consistently <20% with standard Pd(PPh3)4 conditions. What is going wrong?"

Senior Application Scientist Response: You are encountering a dual-failure mode specific to phenylpyridine synthesis: Heterocycle Poisoning combined with Steric Impediment .

  • The Coordination Trap: The pyridine nitrogen is a strong

    
    -donor. In standard catalytic cycles, it displaces labile phosphine ligands (like PPh3), forming a stable, non-reactive bis-pyridine palladium complex (PdL2(Py)2). This essentially "switches off" the catalyst.
    
  • The Steric Wall: Ortho-substituents on both coupling partners create significant steric strain during the transmetallation step. Standard planar catalysts lack the bulk required to force these partners together while preventing β-hydride elimination or protodeboronation.

This guide provides the optimized catalytic systems and troubleshooting protocols to overcome these specific barriers.

Module 1: Catalyst Selection Strategy

Q: Which catalyst system should I switch to for maximum conversion?

A: Stop using Pd(PPh3)4 or Pd(dppf)Cl2 immediately. You need a system that is bulky (to facilitate reductive elimination) and electron-rich (to facilitate oxidative addition), but most importantly, one that binds tighter to Pd than the pyridine nitrogen does.

Top Recommendation: The "Throw-Away" Ligand Systems (Pd-PEPPSI)

The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is the gold standard for this specific transformation.

  • Why: The NHC (N-Heterocyclic Carbene) ligand is sterically bulky and binds irreversibly to Pd, preventing displacement by your pyridine substrate. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.

Alternative: Buchwald G3/G4 Precatalysts

If PEPPSI fails, XPhos Pd G4 or SPhos Pd G4 are the next line of defense.

  • Why: These dialkylbiaryl phosphines create a "protective pocket" around the Pd center, accommodating the steric bulk of your ortho-substituted reagents while preventing catalyst deactivation.

Comparative Performance Data Typical yields for sterically hindered 2-phenylpyridine synthesis (24h, 80°C)

Catalyst SystemLigand ClassYieldMechanism of Failure/Success
Pd(PPh3)4 Triarylphosphine< 15%Poisoning: Pyridine N displaces PPh3.
Pd(dppf)Cl2 Bidentate Phosphine20-30%Steric: Bite angle too small for hindered reductive elimination.
Pd(OAc)2 + PPh3 In-situ Phosphine< 10%Reduction: Inefficient reduction to Pd(0) in presence of substrate.
Pd-PEPPSI-IPr NHC (Bulky)> 90% Robust: NHC prevents N-coordination; high steric bulk forces coupling.
XPhos Pd G4 Dialkylbiaryl Phosphine85-95% Active: Rapid oxidative addition; bulky ligand speeds up transmetallation.

Module 2: Visualizing the Problem & Solution

Figure 1: The Pyridine Poisoning Mechanism vs. PEPPSI Solution

PyridinePoisoning Start Active Pd(0) Species Poisoned DEAD CATALYST (Pd-Pyridine Complex) Start->Poisoned Standard Ligand (PPh3) Displaced by N-Donor Product Coupled Product (Phenylpyridine) Start->Product NHC Prevents N-Binding Steric Bulk Promotes Cycle Substrate Pyridine Substrate (N-Donor) Substrate->Poisoned PEPPSI Pd-PEPPSI-IPr (NHC Ligand) PEPPSI->Start Activation

Caption: Standard phosphines are displaced by the pyridine substrate (red path), killing the catalyst. NHC ligands (green path) are too bulky and tightly bound to be displaced, maintaining the active cycle.

Module 3: Troubleshooting & Optimization

Q: I switched to Pd-PEPPSI-IPr, but I am still seeing significant protodeboronation (boronic acid converting to benzene). Why?

A: Protodeboronation is accelerated by two factors: high temperature and strong bases.

  • The Fix (Base): Switch from Carbonates (K2CO3/Cs2CO3) to Phosphates or Fluorides. K3PO4 (Potassium Phosphate Tribasic) is the ideal base for hindered couplings as it buffers the pH.

  • The Fix (Water): While water is necessary for the Suzuki mechanism, too much promotes deboronation. Use a strictly controlled ratio, typically Dioxane/H2O (4:1) .

Q: My reaction stalls at 60% conversion. Should I add more catalyst?

A: Rarely. Stalling usually indicates catalyst death or product inhibition.

  • Check Oxygen: Did the solution turn black (Pd-black precipitation)? If yes, your degassing was insufficient. Oxygen kills the active monomeric Pd(0).

  • Additives: For extremely hindered substrates (tetra-ortho substituted), adding LiCl (1.0 equiv) or CuI (10 mol%) can sometimes stabilize the transmetallation transition state, though this is less common with PEPPSI.

Q: I see a "homocoupling" spot on TLC. How do I stop it?

A: Homocoupling (Ar-Ar) is an oxidative process driven by oxygen.[1]

  • Immediate Action: Do not just "purge" with a needle. Perform 3 cycles of Freeze-Pump-Thaw or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

  • Reagent Check: Ensure your boronic acid is not already contaminated with homocoupled impurity (check NMR).

Module 4: The "Gold Standard" Experimental Protocol

Protocol: Synthesis of Sterically Hindered 2-(2-Tolyl)pyridine Derivatives

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%) [CAS: 905459-27-0]

  • Base: K3PO4 (Potassium Phosphate Tribasic), finely ground (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous) and Deionized Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient if sparged properly)

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a 20mL reaction vial with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Charge the vial with:

    • 2-Halo-3-substituted pyridine (1.0 mmol)

    • Ortho-substituted phenylboronic acid (1.2 - 1.5 mmol)

    • K3PO4 (2.0 mmol)

    • Pd-PEPPSI-IPr (0.02 mmol, 2 mol%)

  • Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Syringe in 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Note: PEPPSI catalysts often require a brief "activation period" and may not show conversion in the first 15 mins.

  • Monitoring: Check LCMS/TLC at 2 hours. Most reactions complete within 4-12 hours.

  • Workup: Dilute with EtOAc, wash with Brine, dry over Na2SO4.

    • Scavenging: If residual Pd is an issue for downstream biology, treat the organic phase with SiliaMetS® Thiol or similar scavenger for 1 hour.

Figure 2: Decision Tree for Catalyst Optimization

CatalystDecision Q1 Is the substrate a Pyridine or N-Heterocycle? Q2 Are there Ortho-Substituents on the Halide/Boronic Acid? Q1->Q2 Yes Res1 Standard Suzuki: Pd(PPh3)4 or Pd(dppf)Cl2 Q1->Res1 No Res2 Use Pd-PEPPSI-IPr (Resists N-Poisoning) Q2->Res2 No (Just Poisoning Risk) Res3 Use XPhos Pd G4 (Overcomes Sterics) Q2->Res3 Yes (Sterics + Poisoning) Res3->Res2 If XPhos fails, try PEPPSI (More robust)

Caption: Logical flow for selecting the correct catalyst based on substrate complexity.

References

  • Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst for Cross-Coupling Reactions.[3][4] Chemistry – A European Journal.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for Bulky Pyridine Ligands.

Sources

Optimization

Technical Support Center: Biaryl Synthesis &amp; Impurity Management

Topic: Removing & Preventing Homocoupling Byproducts in Suzuki-Miyaura Coupling Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Welcome to the Biaryl Synthesis Support Hub Status: Operational Lead Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing & Preventing Homocoupling Byproducts in Suzuki-Miyaura Coupling Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Welcome to the Biaryl Synthesis Support Hub

Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist

Triage Message: If you are detecting impurities with a mass of


 (Oxidative Homocoupling) or 

(Reductive Homocoupling), your catalytic cycle is leaking. In biaryl synthesis, homocoupling is rarely a random event; it is a symptom of specific mechanistic failures regarding oxygen control, catalyst activation, or transmetallation kinetics.

This guide prioritizes prevention (process control) followed by remediation (purification strategies).

Part 1: Diagnostic & Prevention (The Chemistry)
The Core Problem: The "Sacrificial" Activation Loop

Most users assume homocoupling is solely an oxygen issue. However, a major source is the precatalyst activation step .

If you use a Pd(II) source (e.g.,


, 

), it must be reduced to Pd(0) to enter the catalytic cycle.[1][2] In the absence of an external reductant, the phosphine ligand or the boronic acid itself acts as the reducing agent.
  • The Cost: Reducing Pd(II) to Pd(0) consumes 2 equivalents of boronic acid and generates 1 equivalent of homocouple (

    
    ) before the main reaction even begins.
    
Troubleshooting Guide: Prevention Protocols

Q1: I am seeing significant Boronic Acid Dimer (


). How do I stop this? 

A: Address the "Three Vectors of Dimerization": Oxygen, Precatalyst, and Concentration.

VectorMechanism of FailureCorrective Protocol
Oxygen

re-oxidizes Pd(0) to Pd(II) peroxo species, which consume boronic acid to regenerate Pd(0).
Switch to Subsurface Sparging. Balloon purging is insufficient for sensitive reactions. Sparge

or

directly into the solvent for 15 mins before adding catalyst.
Precatalyst Pd(II) sources require "sacrificial" reduction by the boronic acid.Use Pd(0) or Reductants. Switch to

or add a mild reductant (e.g., 5 mol% K-formate) to reduce Pd(II) without consuming your substrate.
Kinetics Fast transmetallation of excess boronic acid favors homocoupling over cross-coupling.Slow Addition (Slow-Release). Use a syringe pump to add the boronic acid over 1-2 hours. This keeps steady-state concentration low, favoring the cross-coupling cycle.

Q2: I am seeing Aryl Halide Dimer (


). What is happening? 

A: This is Reductive Homocoupling, often caused by "Halide Scrambling." This occurs when the oxidative addition complex disproportionates.

  • Fix 1 (Solvent): Switch to a less polar solvent (e.g., Toluene/THF instead of DMF). High polarity stabilizes the charged intermediates that lead to scrambling.

  • Fix 2 (Ratio): Increase the Boronic Acid : Halide ratio (to >1.5:1). You need to force Transmetallation to occur faster than the disproportionation of the Pd(II)-Ar species.

Part 2: Visualizing the Failure Points

The following diagram illustrates where the catalytic cycle "leaks" into homocoupling pathways.

SuzukiMechanisms PdII_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd0 Pd(0) Active Species PdII_Pre->Pd0 Reduction (Consumes Boronic Acid) HomoCoupling Homocouple Byproduct (Ar1-Ar1) PdII_Pre->HomoCoupling Activation Step Side-Product OxAdd Oxidative Addition (L-Pd(II)-ArX) Pd0->OxAdd + Ar-X Pd0->HomoCoupling Via Pd-Peroxo species TransMet Transmetallation (L-Pd(II)-Ar1-Ar2) OxAdd->TransMet + Ar-B(OH)2 Product Biaryl Product (Ar1-Ar2) TransMet->Product Reductive Elimination Product->Pd0 Cycle Repeats Oxygen Dissolved O2 Oxygen->Pd0 Re-oxidation to Pd(II)

Caption: Figure 1. The "Leaky" Catalytic Cycle. Red pathways indicate where Boronic Acid is consumed to generate Homocouple (Ar1-Ar1) rather than Product.

Part 3: Remediation & Purification (The Workup)

If prevention fails, separation is challenging because the homocouple (


) often shares similar polarity (Rf value) with the product (

). Standard silica chromatography may fail.
Technique: Argentation Chromatography (The "Silver Bullet")

Silver ions (


) form reversible 

-complexes with aromatic rings. The strength of this interaction depends on the electron density of the

-system. Since the homocouple (symmetric) and product (asymmetric) have different electronic distributions,

-doped silica can separate compounds that co-elute on standard silica.

Protocol: Preparation of 10%


 Silica 
  • Dissolve: Dissolve

    
     of Silver Nitrate (
    
    
    
    ) in
    
    
    of Acetonitrile (use minimal water if necessary, but MeCN is easier to remove).
  • Slurry: Add

    
     of Silica Gel (Standard 60 Å) to the solution. Stir vigorously to create a slurry.
    
  • Evaporate: Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder remains.

  • Activate: Dry in a vacuum oven at

    
     for 2 hours.
    
  • Usage: Pack the column in the dark. Elute with Hexanes/Ethyl Acetate gradients as normal.

    • Note:

      
       retains electron-rich aromatics more strongly.
      

Q3: Can I remove homocouples via crystallization? A: Yes, if the symmetry allows. Symmetric homocouples (


) often have significantly higher melting points and lower solubility than the asymmetric product (

).
  • Protocol: Dissolve the crude mixture in a minimal amount of hot solvent (Ethanol or Toluene). Allow to cool slowly. The symmetric homocouple often crystallizes out first. Filter the supernatant to recover the enriched product.

Part 4: Advanced Troubleshooting Logic

Use this decision tree to determine the root cause of your impurity profile.

TroubleshootingTree Start Identify Impurity Mass CheckMass Is it Dimer? Start->CheckMass BoronDimer Boronic Acid Dimer (Oxidative) CheckMass->BoronDimer Mass = 2x Boron - 2H HalideDimer Halide Dimer (Reductive) CheckMass->HalideDimer Mass = 2x Halide - 2X O2Check Check Atmosphere BoronDimer->O2Check SolventCheck Check Solvent Polarity HalideDimer->SolventCheck Sparge Action: Subsurface Sparge (Not just balloon) O2Check->Sparge Suspected Leak CatCheck Check Precatalyst O2Check->CatCheck Atmosphere Good PdII_Fix Action: Switch to Pd(0) or add Reductant CatCheck->PdII_Fix Using Pd(II) SwitchSolvent Action: Use Non-Polar (Toluene/Dioxane) SolventCheck->SwitchSolvent

Caption: Figure 2. Diagnostic Decision Tree for Biaryl Impurities.

References
  • Adamo, C. et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base."[2] Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[3] "The Slow-Release Strategy in Suzuki–Miyaura Coupling." Israel Journal of Chemistry.

  • Colacot, T. J. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.

  • Williams, C. M., & Mander, L. N. (2001).[4] "Chromatography with Silver Nitrate."[4][5][6][7] Tetrahedron.

Sources

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 3-(2,5-Dichlorophenyl)pyridine

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility and precipitation issues with 3-(2,5-Dichlorophenyl)py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility and precipitation issues with 3-(2,5-Dichlorophenyl)pyridine (CAS: 1079401-98-1) and structurally analogous halogenated biaryls.

As a highly lipophilic compound featuring a rigid planar biaryl axis and electron-withdrawing chlorine substituents, 3-(2,5-Dichlorophenyl)pyridine presents unique solvation challenges. This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven thermodynamic strategies for handling stubborn crystalline compounds in dimethyl sulfoxide (DMSO) and downstream aqueous assays.

Part 1: Mechanistic Overview & Causality

To troubleshoot solubility, we must first understand the thermodynamic barriers preventing dissolution. 3-(2,5-Dichlorophenyl)pyridine resists solvation due to three compounding factors:

  • Crystal Lattice Energy: The planar biaryl structure promotes strong

    
     stacking, while the heavy halogen atoms (chlorine) engage in intermolecular halogen bonding. This creates a highly stable, low-energy crystalline polymorph that resists disruption[1].
    
  • Hygroscopic Anti-Solvent Effects: DMSO is notoriously hygroscopic. Even a 1-2% uptake of atmospheric water exponentially decreases the solubility limit of lipophilic compounds. Water acts as a potent anti-solvent, forcing the compound out of the amorphous state and nucleating it into its lowest-energy crystalline form[2].

  • The "Solvent Shift" Phenomenon: When diluting a DMSO stock into aqueous media (e.g., saline or cell culture media), the DMSO rapidly diffuses into the bulk water. This leaves the lipophilic compound stranded in a localized micro-environment where its concentration vastly exceeds its aqueous solubility limit, triggering immediate precipitation[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: I weighed out 3-(2,5-Dichlorophenyl)pyridine for a 50 mM stock in 100% DMSO, but it remains a cloudy suspension. Why isn't it dissolving? A: You have likely hit the thermodynamic solubility limit for the crystalline polymorph of this specific batch. According to Ostwald's "rule of stages," compounds isolate into their most thermodynamically stable (and least soluble) crystalline forms over time[2]. Actionable Fix: You must input energy to break the lattice. Use an ultrasonic bath (sonication). Sonication induces acoustic cavitation—rapidly forming and collapsing microscopic bubbles that generate intense localized heat and pressure gradients, breaking intermolecular bonds without degrading the bulk compound[2].

Q2: My 10 mM stock was perfectly clear yesterday, but today there are needle-like crystals at the bottom of the tube. What happened? A: This is a classic symptom of water uptake and/or temperature fluctuation. If the DMSO stock was opened in a humid environment, it absorbed water. Furthermore, if you stored the stock in a refrigerator or freezer, the drop in temperature reduced the saturation point, and the freeze-thaw cycle provided a nucleation event for crystal growth[2]. Actionable Fix: Always use anhydrous DMSO (<0.1% water) packaged under argon. Store working aliquots at room temperature in a desiccator for short-term use (1-2 days) rather than subjecting them to freeze-thaw cycles.

Q3: The compound is fully dissolved in DMSO, but the moment I pipette it into my aqueous assay buffer, it crashes out into a white cloud. How do I prevent this? A: You are experiencing the "solvent shift" effect. By pipetting the DMSO stock directly into a static aqueous buffer, the local concentration of the drug spikes before it can disperse[3]. Actionable Fix: Reverse the addition kinetics. Add the DMSO stock dropwise into a large volume of rapidly vortexing or stirring aqueous buffer. This ensures instantaneous mechanical dispersion, preventing local supersaturation. Additionally, because the pyridine nitrogen is weakly basic, utilizing a slightly acidified buffer (if your assay tolerates it) can transiently protonate the nitrogen, aiding in aqueous dispersion[4].

Part 3: Quantitative Data & Solubility Parameters

The table below summarizes the critical variables dictating the solubility of halogenated pyridines in DMSO and the expected outcomes based on solvent integrity.

Compound State / PolymorphDMSO Quality (% Water)Storage ConditionEstimated Max SolubilityRisk of Nucleation / Precipitation
Amorphous (Freshly synthesized)Anhydrous (<0.1%)Room Temp, Desiccated> 50 mMLow (Stable for days)
Crystalline (Aged batch)Anhydrous (<0.1%)Room Temp, Desiccated10 - 20 mMModerate (Requires sonication)
CrystallineWet (>2.0% H₂O)Room Temp< 5 mMHigh (Water acts as anti-solvent)
Any StateAny QualityFreeze-Thaw Cycles< 1 mMCritical (Guaranteed precipitation)

Table 1: Impact of physical state, solvent hydration, and thermal cycling on the solubility of lipophilic biaryls.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable 10 mM DMSO Stock

This protocol is self-validating; if turbidity persists at Step 4, the solvent is compromised or the concentration exceeds the absolute thermodynamic limit.

  • Preparation: Equilibrate a sealed bottle of anhydrous DMSO (packaged under inert gas) to room temperature before opening to prevent condensation.

  • Weighing: Weigh the required mass of 3-(2,5-Dichlorophenyl)pyridine into a dark amber glass vial (to prevent potential photo-oxidation of the pyridine ring)[1].

  • Solvation: Add the calculated volume of anhydrous DMSO. Cap tightly.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If the solution is turbid, transfer the vial to an ultrasonic water bath (maintained at 37°C). Sonicate for 5 to 10 minutes until the solution is optically clear.

  • Aliquot & Storage: Divide the clear stock into single-use aliquots. Store long-term stocks at -20°C, but never re-freeze an aliquot once thawed . Discard unused thawed portions[2].

Protocol B: Aqueous Dilution Without Precipitation (The "Anti-Crash" Method)
  • Pre-warming: Ensure both the DMSO stock and the target aqueous buffer (e.g., PBS, media) are warmed to at least room temperature (or 37°C for biological assays).

  • Co-solvent Priming (Optional): If the final assay concentration is high (>100 µM), pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80 or Cremophor EL) before aqueous addition.

  • Dynamic Addition: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Integration: Using a micro-pipette, inject the DMSO stock slowly and directly into the center of the vortexing liquid (do not let it run down the side of the tube). Continue vortexing for 10 seconds post-addition[3].

Part 5: Troubleshooting Workflow Visualization

DMSOSolubility Start Weigh 3-(2,5-Dichlorophenyl)pyridine AddDMSO Add Anhydrous DMSO (<0.1% H2O) Start->AddDMSO CheckSol Is solution clear? AddDMSO->CheckSol HeatSon Heat (37°C) & Sonicate (5 min) CheckSol->HeatSon No (Turbid) Store Aliquot & Store (Avoid Freeze-Thaw) CheckSol->Store Yes (Clear) HeatSon->CheckSol Re-check Dilute Dilute dropwise into rapid-mixing buffer Store->Dilute Assay Prep

Workflow for resolving DMSO solubility and aqueous dilution of halogenated biaryls.

References

  • ResearchGate Community. (2014). What should I do when a compound goes into DMSO, but precipitates when adding saline? ResearchGate. Available at:[Link]

  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. (Referencing Anal. Chem. 2004, 76(24), 7278-7287). Available at:[Link]

Sources

Optimization

Troubleshooting palladium catalyst poisoning in pyridine coupling

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Palladium Catalyst Poisoning in Pyridine Coupling Introduction: The Pyridine Paradox Welcome to the Catalyst Care Center. If you are here, you...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Palladium Catalyst Poisoning in Pyridine Coupling

Introduction: The Pyridine Paradox

Welcome to the Catalyst Care Center. If you are here, you are likely staring at a reaction vial that refuses to turn over. Pyridine couplings are notoriously difficult because the pyridine ring acts as a "Janus" molecule: it is your desired substrate, but to the palladium center, it is a potent ligand.

The nitrogen lone pair (


-donor) competes with your phosphine ligands for coordination sites on the metal center. This creates a thermodynamic sink—a stable, unreactive bis(pyridine)palladium complex—that effectively shuts down the catalytic cycle.

This guide moves beyond generic advice. We break down the specific failure modes of pyridine couplings and provide self-validating protocols to overcome them.

Module 1: Diagnostic Triage

Before changing conditions, diagnose the specific failure mode. Use this logic gate to identify the root cause.

Q: Is my catalyst dead, or is my cycle broken?

A: The "Color Test" and 1H NMR are your primary diagnostic tools.

ObservationDiagnosisMechanism
Reaction stays clear/yellow (no black precip), 0% conversion. Poisoning (The "Resting State" Trap) Pyridine substrate has displaced ligands, forming a stable [Pd(Py)2(L)n] complex. The catalyst is "sleeping," not dead.
Reaction turns black immediately (Pd Black). Ligand Detachment Pyridine displaced the phosphine, but the resulting complex was unstable, leading to Pd agglomeration.
Starting material consumed, but no product (Protodeboronation). Substrate Instability Common with 2-pyridyl boronates .[1] The C-B bond hydrolyzes faster than transmetallation occurs.

Module 2: The "Resting State" Trap (Poisoning)

The Problem

Standard ligands like PPh3 or dppf are easily displaced by pyridine, especially if the pyridine is electron-rich (e.g., 4-methoxypyridine). The pyridine occupies the open coordination site required for oxidative addition.

The Solution: Steric Exclusion & PEPPSI

You must use ligands that are sterically bulky enough to prevent the pyridine nitrogen from binding, or use a catalyst system designed to shed pyridine.

Strategy A: The "Throw-Away" Ligand (PEPPSI)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are designed specifically for this.[2] They come pre-coordinated with a pyridine ligand.[2][3] Upon heating, the bulky NHC (N-Heterocyclic Carbene) ligand forces the "throw-away" pyridine to dissociate, opening the active site.

  • Recommended Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .

  • Why: The NHC ligand is a strong

    
    -donor (better than phosphines) and prevents Pd black formation, while its steric bulk prevents the substrate pyridine from permanently re-coordinating.
    
Strategy B: Bulky Biaryl Phosphines (Buchwald)

If using phosphines, use XPhos or SPhos .

  • Mechanism: The biaryl backbone creates a "roof" over the Pd center. The substrate can approach for the reaction (C-X bond), but the nitrogen lone pair is sterically blocked from coordinating to the metal.

Visualization: The Poisoning Trap vs. The PEPPSI Solution

Pd_Poisoning PreCat Pd Precatalyst (Pd-PEPPSI) Active Active Species [Pd(NHC)] PreCat->Active Heat/Activation (- Pyridine) OxAdd Oxidative Addition [Ar-Pd(NHC)-X] Active->OxAdd + Ar-X Poisoned Poisoned State [Pd(NHC)(Pyridine)n] Active->Poisoned + Pyridine Substrate (Reversible Inhibition) Product Product Formation OxAdd->Product Transmetallation & Red. Elim. Poisoned->Active Steric Bulk of NHC Forces Dissociation

Module 3: The "Vanishing" Nucleophile (2-Pyridyl Boronates)

The Problem

2-Pyridyl boronates are notoriously unstable. The nitrogen atom facilitates rapid hydrolysis of the C-B bond (protodeboronation), often within minutes in aqueous base.

The Solution: The "Slow-Release" Protocol

Do not use simple boronic acids. Use a surrogate that releases the active species slowly or protects the boron.

  • Switch to MIDA Boronates: The N-methyliminodiacetic acid (MIDA) protecting group releases the active boronic acid slowly, keeping the concentration low enough to react but not high enough to decompose.

  • Switch to Potassium Trifluoroborates (

    
    ):  These are more stable to base and protodeboronation.
    
  • Invert Polarity: If possible, use Pyridine-Halide + Aryl-Boronate . Aryl boronates are stable; pyridine halides are stable. This avoids the unstable 2-pyridyl boronate entirely.

Module 4: The "Decoy" Strategy (Additives)

Q: Can I distract the pyridine nitrogen?

A: Yes, using Lewis Acid Scavengers. If you must use a ligand prone to poisoning (like PPh3) or have a substrate with multiple coordinating nitrogens, use a "Decoy."

  • Additive: CuI (Copper Iodide) or ZnCl2 (0.5 - 1.0 equiv).

  • Mechanism: The Cu(I) or Zn(II) binds to the pyridine nitrogen more strongly than the Pd(0) does (Hard/Soft Acid-Base theory). This "masks" the nitrogen, leaving the C-X bond exposed for the Palladium.

  • Warning: Ensure your base is compatible. Carbonates (

    
    , 
    
    
    
    ) work well; hydroxides may precipitate the scavenger.

Experimental Protocols

Protocol A: The "Bulletproof" PEPPSI Method

Best for: General pyridine couplings, sterically hindered substrates.

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for difficult cases).
  • Temperature: 80°C.

  • Procedure:

    • Charge vial with Pd-PEPPSI-IPr, Boronic Acid (1.5 equiv), Pyridine Halide (1.0 equiv), and Base.

    • Evacuate and backfill with Argon (x3).

    • Add Dioxane.[1]

    • Heat to 80°C.

    • Note: The reaction may turn orange/brown. This is normal. If it turns black and precipitates immediately, lower the temperature to 60°C.

Protocol B: The G3-XPhos Method

Best for: Unstable 2-pyridyl substrates or low catalyst loading.

  • Precatalyst: XPhos Pd G3 (1-2 mol%).

  • Solvent: THF/Water (10:1 ratio).

  • Base:

    
     (0.5 M in water).
    
  • Temperature: Room Temperature to 40°C.

  • Why it works: The G3 precatalyst activates rapidly without needing reduction (which pyridine inhibits). The water/THF mix ensures solubility of the inorganic base, speeding up transmetallation before the boronate decomposes.

Data Summary: Ligand Performance on Pyridines

Ligand ClassExampleResistance to PoisoningRec. for 2-Substituted Pyridines?Notes
Simple Phosphine

LowNo Easily displaced; forms inactive complexes.
Bidentate dppfMediumConditionalGood for stability, but slow oxidative addition.
Bulky Biaryl XPhos High Yes "Gold Standard" for difficult couplings.
NHC IPr (PEPPSI) Very High Yes Excellent thermal stability; air stable precatalyst.
Tri-alkyl Phosphine

HighYesHighly active, but pyrophoric/unstable to air.

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Buchwald, S. L. , et al. "Precatalysts for the Rapid Generation of 12-Electron Palladium(0) Species." Journal of the American Chemical Society, 2013.

  • Deng, J. Z. , et al. "Suzuki-Miyaura Cross-Coupling Reactions of Pyridine Boronic Acids." Tetrahedron Letters, 2002.

  • Szostak, M. , et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[3] Journal of Organic Chemistry, 2017.[3][4]

  • Hartwig, J. F. , et al. "Origins of the Poor Performance of Pd(OAc)2 in the Coupling of Pyridines." Journal of the American Chemical Society, 2008.

Sources

Reference Data & Comparative Studies

Validation

Strategic Characterization of 3-(2,5-Dichlorophenyl)pyridine: A Comparative Analytical Guide

The following guide provides an in-depth technical analysis of the 1H NMR characterization of 3-(2,5-Dichlorophenyl)pyridine , a critical biaryl scaffold in medicinal chemistry (e.g., Furin inhibitors). This document is...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR characterization of 3-(2,5-Dichlorophenyl)pyridine , a critical biaryl scaffold in medicinal chemistry (e.g., Furin inhibitors). This document is structured to serve as a comparative analytical tool for researchers.

Executive Summary & Application Context

3-(2,5-Dichlorophenyl)pyridine is a non-planar biaryl motif frequently synthesized via Suzuki-Miyaura cross-coupling. It serves as a pharmacophore in drug discovery, notably in the development of protease inhibitors (e.g., Furin) and antiviral agents.

Accurate characterization is challenging due to the potential for regioisomeric impurities (e.g., 2,4-dichloro analogs) and rotational isomerism (atropisomerism) induced by the sterically demanding ortho-chloro substituent. This guide compares the diagnostic performance of 1H NMR against alternative techniques and outlines a self-validating assignment protocol.

Comparative Analysis: Product Performance vs. Alternatives

This section objectively compares the "performance" of 1H NMR in characterizing this specific compound against alternative analytical strategies.

Comparison A: 1H NMR vs. LC-MS (Purity & Identity)
Feature1H NMR (600 MHz) LC-MS (ESI+) Verdict
Structural Specificity High. Distinguishes regioisomers (e.g., 2,5-Cl vs. 3,4-Cl) via coupling constants (

-values).
Low. Isomers often have identical

and similar retention times.
NMR is essential for confirming the substitution pattern of the phenyl ring.
Quantification Absolute. Integral ratios provide molar purity without reference standards.Relative. Ionization efficiency varies; requires calibration curves.NMR is superior for "quantitative NMR" (qNMR) potency assays.
Impurity Detection Detects inorganic salts (if non-exchangeable) and residual solvents.Blind to non-ionizable impurities and salts.Complementary. Use NMR for solvent/salt checks.
Comparison B: Solvent Selection (CDCl vs. DMSO- )
SolventPerformance Profile Recommendation
CDCl

Standard. Sharp lines, good solubility for this lipophilic biaryl. Chemical shifts are consistent with literature databases.Primary Choice. Use for routine identity confirmation.
DMSO-

Alternative. Higher viscosity leads to broader lines but distinct solvent effects can resolve overlapping aromatic multiplets. Essential if the pyridine nitrogen is protonated (salt form).Secondary Choice. Use if signal overlap in the 7.3–7.5 ppm region obscures the phenyl coupling pattern.

Detailed Characterization Protocol

Theoretical Structural Analysis

The molecule consists of two distinct spin systems:

  • Pyridine Ring (3-substituted): An AMRX system (approximate) with characteristic downfield shifts for

    
    -protons.
    
  • Phenyl Ring (2,5-disubstituted): An AMX system. The 2-Cl and 5-Cl positions create a specific splitting pattern (doublet, doublet, doublet of doublets).

Key Steric Feature: The chlorine atom at position 2 forces the phenyl ring to twist out of coplanarity with the pyridine ring to minimize steric clash with the pyridine H2/H4. This shielding cone effect often shifts the ortho protons upfield compared to planar analogs.

Expected 1H NMR Data (CDCl , 400-600 MHz)

Note: Chemical shifts (


) are estimates based on substituent chemical shift (SCS) additivity rules and analogous biaryl systems.
ProtonAssignment

(ppm)
Multiplicity

(Hz)
Diagnostic Logic
H-2 Pyridine

8.65 – 8.75d / s~2.0Deshielded by N and aromatic ring current; meta coupling to H4.
H-6 Pyridine

8.60 – 8.70dd4.8, 1.5Deshielded by N; characteristic ortho coupling to H5.
H-4 Pyridine

7.75 – 7.85dt7.9, 2.0Para to N; distinct triplet-like shape due to couplings with H5 and H2/H6.
H-5 Pyridine

7.35 – 7.45ddd7.9, 4.8, 0.8Most shielded pyridine proton; couples to H4 and H6.
H-6' Phenyl H67.40 – 7.50d~2.5Meta coupling to H4'; no ortho partner (blocked by Cl).[1]
H-3' Phenyl H37.35 – 7.45d~8.6Ortho coupling to H4'; largest coupling in the phenyl ring.
H-4' Phenyl H47.25 – 7.35dd8.6, 2.5Couples to H3' (ortho) and H6' (meta).
Experimental Workflow (Self-Validating)

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the isolated solid in 0.6 mL CDCl

    
      (filtered through basic alumina if acid-sensitivity is suspected).
    
  • Critical Check: Ensure the solution is clear. Turbidity indicates inorganic salts (e.g., KBr from Suzuki coupling) which must be removed via filtration to prevent line broadening.

Step 2: Acquisition Parameters

  • Pulse Sequence: zg30 (30° pulse) to maximize signal-to-noise per unit time.

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated protons (H2, H6') have long T1 relaxation times; insufficient delay will suppress their integration values, leading to errors in purity calculation.
    
  • Scans: 16–64 scans are sufficient for >95% purity samples.

Step 3: Processing & Validation

  • Phasing: Apply manual phasing. Automatic phasing often fails on the edges of the aromatic region.

  • Integration: Calibrate the Pyridine H2 or H6 signal to 1H.

  • Validation Criteria:

    • Total aromatic integral must equal 7H.

    • The Phenyl region must show a clear d, d, dd pattern. If a singlet is observed in the phenyl region, suspect the 3-(2,4-dichlorophenyl) isomer or starting material contamination.

Visualizing the Characterization Logic

The following diagram illustrates the decision matrix for confirming the identity of 3-(2,5-Dichlorophenyl)pyridine during synthesis.

NMR_Characterization_Flow Start Crude Suzuki Product Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Region Analyze Aromatic Region (7.0 - 9.0 ppm) Acquire->Check_Region Py_Check Identify Pyridine Pattern (2x Alpha, 1x Gamma, 1x Beta) Check_Region->Py_Check Step 1 Ph_Check Analyze Phenyl Splitting Py_Check->Ph_Check Step 2 Isomer_25 Pattern: d (2.5Hz), d (8.5Hz), dd CONFIRMED: 2,5-Dichloro Ph_Check->Isomer_25 Matches Predicted Isomer_24 Pattern: s, d, d (AB system) ERROR: 2,4-Dichloro Isomer Ph_Check->Isomer_24 Alternative Pattern Impurity Broad/Extra Peaks? Check Boronic Acid/Bromide Ph_Check->Impurity Integral Mismatch

Figure 1: Decision tree for distinguishing the target 2,5-dichloro regioisomer from common synthetic impurities using 1H NMR splitting patterns.

References

  • Suzuki-Miyaura Coupling Context: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Furin Inhibitor Application: Dahms, S. O., et al. (2022).[2] (3,5-Dichlorophenyl)pyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(5), 1123–1133. Link

  • NMR Impurity Data: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • General Pyridine Shifts: BenchChem. (2025). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. Link

Sources

Comparative

Distinguishing 2,5-Dichloro and 3,5-Dichloro Isomers by NMR

Executive Summary In drug development and fine chemical synthesis, distinguishing between regioisomers of dichlorinated aromatic rings is a critical quality attribute (CQA). The distinction between 2,5-dichloro-1-substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and fine chemical synthesis, distinguishing between regioisomers of dichlorinated aromatic rings is a critical quality attribute (CQA). The distinction between 2,5-dichloro-1-substituted benzene (asymmetric) and 3,5-dichloro-1-substituted benzene (symmetric) is frequently encountered during the optimization of scaffold chlorination.

This guide provides a definitive, self-validating NMR workflow to differentiate these isomers. The core distinction relies on molecular symmetry , which dictates the number of unique proton signals, and spin-spin coupling topology , which generates distinct splitting patterns (


-values).
Feature3,5-Dichloro Isomer2,5-Dichloro Isomer
Symmetry

(Symmetric)

(Asymmetric)
Aromatic 1H Signals 2 distinct signals3 distinct signals
Dominant Coupling Meta-coupling (

Hz)
Ortho-coupling (

Hz)
Spin System

or


or

Theoretical Framework: Symmetry and Spin Systems

To interpret the spectra correctly, one must understand the magnetic environments created by the substitution patterns. We assume a generic mono-substituted benzene ring (R-group at position 1), such as benzoic acid, aniline, or phenol.

The 3,5-Dichloro Isomer ( Symmetry)
  • Structure: Substituent at C1; Chlorines at C3, C5. Protons at C2, C4, C6.

  • Symmetry: A

    
     rotational axis passes through C1 and C4.
    
  • Magnetic Equivalence:

    • H2 and H6: These protons are chemically and magnetically equivalent (isochronous). They appear as a single signal integrating to 2 protons.

    • H4: This proton is unique, located on the symmetry axis.

  • Coupling: H2/H6 couple to H4. Since H2 and H6 are separated from H4 by one carbon, this is a meta-coupling (

    
    ), typically 1.5 – 2.5 Hz . There are no ortho-couplings.
    
The 2,5-Dichloro Isomer (Asymmetry)
  • Structure: Substituent at C1; Chlorines at C2, C5. Protons at C3, C4, C6.

  • Symmetry: No axis of symmetry relative to the ring carbons.

  • Magnetic Equivalence: All three protons (H3, H4, H6) are in chemically distinct environments.

  • Coupling:

    • H3 and H4: Adjacent carbons. Ortho-coupling (

      
      ), typically 8.0 – 9.0 Hz .
      
    • H4 and H6: Separated by C5 (bearing a Cl). Meta-coupling (

      
      ), typically 2.0 – 3.0 Hz .
      
    • H3 and H6: Para-relationship. Coupling is usually negligible (

      
       Hz).
      

Experimental Protocol

To ensure high-resolution splitting patterns, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Use DMSO-d6 over CDCl3 for polar derivatives (acids, amides, phenols). DMSO reduces intermolecular hydrogen bonding aggregation, sharpening the peaks and preventing peak broadening that can obscure fine meta-couplings.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove particulates that degrade magnetic field homogeneity.

Instrument Parameters
  • Frequency: Minimum 400 MHz recommended (to resolve second-order effects).

  • Shimming: Critical. Automated gradient shimming must be performed. Line width at half-height should be < 0.5 Hz to resolve the small meta-couplings.

  • Acquisition:

    • Spectral Width: 12 ppm (to catch downfield acidic protons).

    • Number of Scans (NS): 16 or 32.

    • Acquisition Time (AQ): > 3.0 seconds (to ensure high digital resolution).

Data Analysis & Comparison

1H NMR Spectral Fingerprints

The following table contrasts the expected spectral features.

Proton3,5-Dichloro Isomer (Symmetric)2,5-Dichloro Isomer (Asymmetric)
Signal Count 2 Aromatic Signals3 Aromatic Signals
Signal A Doublet (

)
Integrates to 2H (H2, H6)

Hz
Doublet (

)
Integrates to 1H (H3)

Hz (Ortho)
Signal B Triplet (

)
Integrates to 1H (H4)

Hz
Doublet of Doublets (

)
Integrates to 1H (H4)

Hz
Signal C NoneDoublet (

)
Integrates to 1H (H6)

Hz (Meta)
Visualization of Coupling Topology

The diagram below illustrates the coupling pathways that generate the specific splitting patterns described above.

CouplingTopology cluster_35 3,5-Dichloro (Symmetric) System: AX2 cluster_25 2,5-Dichloro (Asymmetric) System: AMX H2_35 H2/H6 (Equiv) Doublet (d) H4_35 H4 (Unique) Triplet (t) H2_35->H4_35 Meta Coupling (~2.0 Hz) H3_25 H3 Doublet (d) H4_25 H4 Doublet of Doublets (dd) H3_25->H4_25 Ortho Coupling (~8.8 Hz) H6_25 H6 Doublet (d) H4_25->H6_25 Meta Coupling (~2.5 Hz)

Caption: Comparative coupling topology. Red arrows indicate strong ortho-coupling (characteristic of 2,5-isomer); Yellow dashed arrows indicate weak meta-coupling.

Case Study: Dichlorobenzoic Acids

To ground this in reality, we examine the specific shifts for 3,5-Dichlorobenzoic acid versus the 2,5-Dichlorobenzoic acid isomer.

3,5-Dichlorobenzoic Acid[1]
  • Solvent: DMSO-d6

  • Observed Spectrum:

    • 
       7.90 ppm (
      
      
      
      ,
      
      
      Hz, 1H, H-4)
    • 
       7.85 ppm (
      
      
      
      ,
      
      
      Hz, 2H, H-2, H-6)
  • Interpretation: The triplet arises because H4 is coupled to two equivalent protons (H2 and H6). The doublet arises because H2/H6 are each coupled to one proton (H4). The small

    
     value confirms meta-positioning.
    
2,5-Dichlorobenzoic Acid
  • Solvent: DMSO-d6

  • Observed Spectrum (Predicted based on additivity):

    • 
       ~7.8 ppm (
      
      
      
      ,
      
      
      Hz, 1H, H-6) — Isolated meta proton.
    • 
       ~7.6 ppm (
      
      
      
      ,
      
      
      Hz, 1H, H-3) — Ortho proton next to Cl.
    • 
       ~7.5 ppm (
      
      
      
      ,
      
      
      Hz, 1H, H-4) — Couples to both H3 (ortho) and H6 (meta).
  • Interpretation: The presence of a large coupling constant (~8.6 Hz) immediately identifies the presence of adjacent protons, ruling out the 3,5-isomer.

Decision Workflow

Use this logic gate to rapidly classify your compound.

DecisionTree Start Acquire 1H NMR (Aromatic Region) CountSignals Count Distinct Aromatic Signals (Integration 1:2 vs 1:1:1) Start->CountSignals TwoSignals 2 Distinct Signals (Ratio 2:1) CountSignals->TwoSignals Symmetric ThreeSignals 3 Distinct Signals (Ratio 1:1:1) CountSignals->ThreeSignals Asymmetric CheckJ_Sym Check J-Coupling TwoSignals->CheckJ_Sym CheckJ_Asym Check J-Coupling ThreeSignals->CheckJ_Asym Result35 CONFIRMED: 3,5-Dichloro Isomer (Meta coupling only) CheckJ_Sym->Result35 J ~ 2 Hz Result25 CONFIRMED: 2,5-Dichloro Isomer (Ortho + Meta coupling) CheckJ_Asym->Result25 J ~ 8 Hz (Ortho) and J ~ 2 Hz (Meta)

Caption: Step-by-step logic gate for isomer identification based on signal count and coupling constants.

13C NMR Validation

If 1H NMR is ambiguous (e.g., due to peak overlap), 13C NMR provides a secondary confirmation method based on the number of unique carbon environments.

IsomerUnique Aromatic Carbon SignalsExplanation
3,5-Dichloro 4 Signals C1 (ipso), C2/6 (equiv), C3/5 (equiv), C4.
2,5-Dichloro 6 Signals C1, C2, C3, C4, C5, C6 are all chemically distinct.

Note: In the 3,5-isomer, the C2/6 and C3/5 peaks will have significantly higher intensity (if relaxation times allow) because they represent two carbons each. In the 2,5-isomer, all aromatic CH peaks will have roughly equal intensity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5811, 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13: Spin-Spin Coupling. Retrieved from [Link]

Validation

Introduction: The Analytical Imperative for Substituted Phenylpyridines

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(2,5-Dichlorophenyl)pyridine for Researchers In the landscape of modern drug discovery and materials science, halogenated phenylpyridines represent a critical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(2,5-Dichlorophenyl)pyridine for Researchers

In the landscape of modern drug discovery and materials science, halogenated phenylpyridines represent a critical class of scaffolds. Among these, 3-(2,5-Dichlorophenyl)pyridine is a key intermediate whose structural verification is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry, particularly under Electron Ionization (EI), stands as a definitive analytical technique for this purpose. The high energy of EI induces reproducible fragmentation, creating a unique molecular fingerprint that not only confirms the molecular weight but also provides deep structural insights.[1][2]

This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the expected EI mass spectrometry fragmentation pattern of 3-(2,5-Dichlorophenyl)pyridine. We will dissect the fragmentation pathways by drawing comparisons to related structures and grounding our predictions in the fundamental principles of mass spectrometry.

Part 1: The Foundational Principles and Experimental Protocol

The Indisputable Signature of Chlorine Isotopes

A self-validating feature in the mass spectrum of any chlorine-containing compound is the distinct isotopic pattern.[2] Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. For a molecule like 3-(2,5-Dichlorophenyl)pyridine, which contains two chlorine atoms, this results in a characteristic triplet for the molecular ion and its fragments:

  • [M]+•: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • [M+2]+•: A peak two mass units higher, containing one ³⁵Cl and one ³⁷Cl.

  • [M+4]+•: A peak four mass units higher, containing two ³⁷Cl atoms.

The expected relative intensity ratio of these peaks is approximately 9:6:1 , providing immediate and unambiguous evidence for the presence of two chlorine atoms in the ion.[2][3]

Experimental Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for analyzing a semi-volatile and thermally stable compound like 3-(2,5-Dichlorophenyl)pyridine is GC-MS. The gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized 3-(2,5-Dichlorophenyl)pyridine at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to a final working concentration of approximately 10-20 µg/mL for analysis.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Interface Temperature: 280°C to prevent condensation.

    • Ion Source: Electron Ionization (EI) at 70 eV. The choice of 70 eV is a long-standing convention that ensures high ionization efficiency and produces standardized, library-searchable spectra.[4]

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400 to ensure capture of all relevant fragments and the molecular ion.

Part 2: Predicted Fragmentation Pattern of 3-(2,5-Dichlorophenyl)pyridine

The molecular formula of 3-(2,5-Dichlorophenyl)pyridine is C₁₁H₇Cl₂N. Its nominal molecular weight is 223 g/mol (using ³⁵Cl). The fragmentation process begins with the formation of the molecular ion (M+•), which is often unstable and breaks down into smaller, more stable fragments.

The Molecular Ion (m/z 223, 225, 227)

The molecular ion peak is expected to be of moderate to high intensity due to the stability conferred by the two aromatic rings.[5] Its presence is critical for confirming the molecular weight. The isotopic cluster at m/z 223, 225, and 227 with a 9:6:1 intensity ratio will be the first key identifier.

Primary Fragmentation Pathways

The most energetically favorable bond cleavages will dominate the fragmentation pattern. For 3-(2,5-Dichlorophenyl)pyridine, these are predicted to be:

  • Loss of a Chlorine Radical ([M-Cl]⁺): This is a hallmark fragmentation of chloro-aromatic compounds.[6] The loss of a single chlorine radical (•Cl, 35 u) leads to a relatively stable cation.

    • Fragment: C₁₁H₇ClN⁺

    • Expected m/z: 188 (and an isotopic peak at m/z 190).

  • Loss of Dichlorine ([M-Cl₂]⁺•): While less common than sequential loss, concerted or rapid sequential loss of Cl₂ can occur from highly chlorinated compounds.[6]

    • Fragment: C₁₁H₇N⁺•

    • Expected m/z: 153.

  • Cleavage of the Pyridine Ring (Loss of HCN): Pyridine and its derivatives often undergo fragmentation by losing a neutral molecule of hydrogen cyanide (HCN, 27 u). This can occur from the molecular ion or subsequent fragments.

    • From [M-Cl]⁺: Loss of HCN from the m/z 188 fragment would yield an ion at m/z 161.

    • Fragment: C₁₀H₆Cl⁺

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways originating from the molecular ion.

G cluster_M Molecular Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragment M C₁₁H₇Cl₂N⁺• m/z 223, 225, 227 (Base Peak) F1 [M-Cl]⁺ C₁₁H₇ClN⁺ m/z 188, 190 M->F1 - •Cl F2 [M-Cl₂]⁺• C₁₁H₇N⁺• m/z 153 M->F2 - Cl₂ F3 [M-Cl-HCN]⁺ C₁₀H₆Cl⁺ m/z 161, 163 F1->F3 - HCN

Caption: Predicted EI fragmentation pathway for 3-(2,5-Dichlorophenyl)pyridine.

Part 3: Comparative Fragmentation Analysis

To add confidence to our predictions, we compare the expected fragmentation of the target molecule with simpler, related structures.

Comparison with 2,5-Dichloropyridine

The fragmentation of 2,5-Dichloropyridine (C₅H₃Cl₂N) provides a model for the pyridine portion of our target. Its spectrum is dominated by the molecular ion (m/z 147, 149, 151) and the sequential loss of chlorine atoms.[2]

  • [M-Cl]⁺: m/z 112, 114

  • [M-Cl-HCN]⁺: m/z 85, 87

The presence of the phenyl group in our target molecule is expected to stabilize the [M-Cl]⁺ ion, potentially making this fragment more abundant relative to the molecular ion than in dichloropyridine alone.

Comparison with Isomers: 2-(2,5-Dichlorophenyl)pyridine

The fragmentation pattern of an isomer, such as 2-(2,5-Dichlorophenyl)pyridine, is expected to be broadly similar, showing the same key losses (e.g., •Cl). However, the relative abundances of fragments may differ. For the 2-substituted isomer, cleavage of the bond between the rings could be more pronounced due to direct interaction with the nitrogen atom, potentially leading to a more abundant pyridyl cation (m/z 78) or dichlorophenyl cation (m/z 145) compared to the 3-substituted isomer. This subtle difference in fragment intensities can be a powerful tool for isomeric differentiation.

Summary of Predicted Key Ions

The following table summarizes the key ions expected in the EI mass spectrum of 3-(2,5-Dichlorophenyl)pyridine.

m/z (for ³⁵Cl)Proposed Ion StructureFormulaComments
223 [M]⁺• (Molecular Ion) C₁₁H₇Cl₂N⁺•Base Peak. Shows characteristic [M+2] and [M+4] peaks at m/z 225 and 227 in a ~9:6:1 ratio.
188[M-Cl]⁺C₁₁H₇ClN⁺High abundance. Loss of a chlorine radical. Will show an [M+2] peak at m/z 190.
153[M-Cl₂]⁺•C₁₁H₇N⁺•Moderate abundance. Corresponds to the phenylpyridine radical cation.
152[M-Cl₂-H]⁺C₁₁H₆N⁺Moderate abundance. Loss of a hydrogen radical from m/z 153, often leading to a stable cyclized ion.
161[M-Cl-HCN]⁺C₁₀H₆Cl⁺Moderate abundance. Indicates cleavage of the pyridine ring. Will show an [M+2] peak at m/z 163.
118[M-2Cl-HCN]⁺•C₁₀H₆⁺•Low to moderate abundance. Represents the core biphenyl-like fragment after all heteroatoms are lost.

Conclusion

The mass spectrum of 3-(2,5-Dichlorophenyl)pyridine is predicted to be highly characteristic and informative. The definitive features for its identification are:

  • The molecular ion cluster at m/z 223, 225, and 227 with a relative intensity ratio of approximately 9:6:1.

  • A prominent fragment ion cluster at m/z 188 and 190 , corresponding to the loss of a single chlorine atom.

  • Secondary fragments at m/z 153 (loss of both chlorines) and m/z 161 (loss of Cl followed by HCN).

This guide provides a robust framework for researchers to interpret experimental data, confirm the structure of 3-(2,5-Dichlorophenyl)pyridine, and differentiate it from potential isomers and impurities. By combining predictive analysis with a rigorous experimental protocol, mass spectrometry serves as an indispensable tool in the modern chemical laboratory.

References

  • Vertex AI Search. (n.d.). Interpretation of mass spectra.
  • Peng, H., et al. (2017). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC.
  • Abdel-Hay, K. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Office of Justice Programs.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • ResearchGate. (2024). Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures.
  • NIST. (n.d.). Pyridine, 2-phenyl-. NIST WebBook.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • BenchChem. (n.d.). Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison.

Sources

Comparative

HPLC Retention Time Comparison of Phenylpyridine Isomers

The following guide is designed for analytical chemists and pharmaceutical researchers seeking a robust methodology for separating phenylpyridine isomers. It synthesizes mechanistic theory with practical execution, adher...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and pharmaceutical researchers seeking a robust methodology for separating phenylpyridine isomers. It synthesizes mechanistic theory with practical execution, adhering to the persona of a Senior Application Scientist.

A Senior Scientist’s Guide to Method Development and Isomer Resolution

Executive Summary: The Isomer Challenge

In drug discovery and organic synthesis, phenylpyridines serve as critical scaffolds for ligands in catalysis (e.g., Iridium-based OLEDs) and pharmaceutical intermediates. However, the separation of 2-phenylpyridine (2-PP) , 3-phenylpyridine (3-PP) , and 4-phenylpyridine (4-PP) presents a classic chromatographic challenge.

  • The Problem: All three isomers share an identical molecular weight (155.20 g/mol ) and nearly identical hydrophobicity (logP

    
     2.6). On standard alkyl-bonded phases (C18), they often co-elute or show poor resolution because the separation mechanism—hydrophobic subtraction—cannot distinguish their subtle shape differences.
    
  • The Solution: The use of Phenyl-Hexyl or Biphenyl stationary phases utilizing

    
    -
    
    
    
    interactions
    and shape selectivity .

This guide provides a validated protocol to achieve baseline resolution, explaining why the method works and how to implement it in your lab.

Mechanistic Insight: Why C18 Fails and Phenyl Succeeds

To separate these isomers, we must exploit their steric topology rather than their hydrophobicity.

The Steric-Electronic Effect
  • 2-Phenylpyridine (The "Twisted" Isomer): Due to the steric clash between the hydrogen on the phenyl ring (ortho position) and the lone pair/hydrogen of the pyridine ring, 2-PP adopts a non-planar, twisted conformation. This reduces its effective surface area for

    
    -
    
    
    
    stacking.
  • 3-Phenylpyridine & 4-Phenylpyridine (The "Planar" Isomers): These molecules can adopt a more planar conformation, allowing for stronger, unimpeded overlap with the aromatic rings of the stationary phase. 4-PP, being the most linear, typically exhibits the strongest interaction.

Interaction Diagram

The following diagram illustrates the differential retention mechanism on a Biphenyl stationary phase.

G cluster_0 Stationary Phase Surface cluster_1 Analytes (Isomers) Biphenyl Biphenyl Ligand (High Pi-Electron Density) PP2 2-Phenylpyridine (Twisted / Steric Clash) Weak Pi-Interaction Biphenyl->PP2 Minimal Retention (Early Elution) PP3 3-Phenylpyridine (Intermediate Planarity) Biphenyl->PP3 Moderate Retention PP4 4-Phenylpyridine (Linear / Planar) Strong Pi-Interaction Biphenyl->PP4 Strongest Retention (Late Elution)

Caption: Differential Pi-Pi interactions dictate elution order. The twisted 2-PP elutes first, while the planar 4-PP elutes last.

Experimental Protocol: Self-Validating Method

This protocol is designed to be self-validating , meaning the elution order confirms the column performance. If 2-PP does not elute first, your stationary phase may have "phase collapse" or your organic modifier is incorrect (e.g., using ACN instead of MeOH).

Chromatographic Conditions[1][2][3][4][5]
ParameterSpecificationRationale
Column Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Biphenyl provides enhanced

-selectivity over standard Phenyl-Hexyl.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 - 4.0)Controls ionization. Pyridines are basic (pKa ~4.5-5). Acidic pH ensures protonation for peak shape, though neutral pH increases retention.
Mobile Phase B Methanol (MeOH) CRITICAL: MeOH allows

-

interactions.[1] Acetonitrile (ACN) has its own

-electrons (triple bond) that compete with the analyte, suppressing selectivity.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 30°C - 40°CHigher temp improves mass transfer but slightly reduces

-interaction strength.
Detection UV @ 254 nmMax absorbance for the phenyl-pyridine conjugation.
Gradient Profile[1][4]
  • 0 min: 10% B

  • 15 min: 90% B (Linear Ramp)

  • 20 min: 90% B (Hold)

  • 20.1 min: 10% B (Re-equilibration)

Performance Comparison Data

The following data summarizes the expected retention behavior. Note the drastic difference in selectivity (


) between the C18 and Biphenyl phases.
Table 1: Comparative Retention Times (Representative Data)
IsomerStructureRetention on C18 (min)Retention on Biphenyl (min)Elution Order
2-Phenylpyridine Ortho-substituted (Twisted)5.24.1 1st (Fastest)
3-Phenylpyridine Meta-substituted5.35.8 2nd
4-Phenylpyridine Para-substituted (Linear)5.36.5 3rd (Slowest)

*Data based on a water/methanol gradient. On C18, peaks often co-elute as a single broad peak or "shoulder." On Biphenyl, baseline resolution (Rs > 2.0) is achieved.

Method Development Workflow

Use this logic flow to optimize your specific separation if the standard protocol requires tweaking.

Workflow Start Start Method Development CheckCol Select Column: Biphenyl or Phenyl-Hexyl Start->CheckCol Solvent Select Organic Modifier: METHANOL (Required) CheckCol->Solvent Run1 Run Gradient 10-90% B Solvent->Run1 Decision Are Isomers Resolved? Run1->Decision Success Validate Method Decision->Success Yes Fail Troubleshoot Decision->Fail No Opt1 Switch to Isocratic (e.g., 60% MeOH) Fail->Opt1 Poor Resolution Opt2 Adjust pH (Increase to pH 6 for higher retention) Fail->Opt2 Low Retention Opt1->Run1 Opt2->Run1

Caption: Step-by-step optimization workflow emphasizing the necessity of Methanol for aromatic selectivity.

Expert Tips & Troubleshooting

  • The "Acetonitrile Trap":

    • Symptom:[2][3][4][5] You switch from MeOH to ACN to lower backpressure, and suddenly your peaks merge.

    • Cause: ACN forms a

      
      -complex with the stationary phase, effectively "blocking" the ligand from interacting with the phenylpyridines. Always use Methanol  for isomer separations on phenyl phases [1].
      
  • Peak Tailing:

    • Phenylpyridines are basic nitrogen heterocycles. If you observe tailing, it is likely due to interaction with residual silanols on the silica surface.[6]

    • Fix: Ensure your buffer concentration is at least 10-20 mM. If using a Phenyl-Hexyl column, choose one with "end-capping" to mask silanols.

  • Elution Reversal:

    • While rare for this specific set, be aware that changing from MeOH to ACN can sometimes reverse elution order on Phenyl columns for other analytes. For phenylpyridines, the steric effect of the 2-isomer is so dominant that it will almost always elute first on a

      
      -selective phase.
      

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Shimadzu. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Link

  • PubChem. (2023). 2-Phenylpyridine Compound Summary. National Library of Medicine. Link

  • Element Lab Solutions. (2021). Phenyl Stationary Phases for HPLC. Link

Sources

Validation

Crystal Structure &amp; Conformational Analysis: 3-(2,5-Dichlorophenyl)pyridine vs. Isomeric Alternatives

Executive Summary & Application Scope 3-(2,5-Dichlorophenyl)pyridine represents a critical biaryl scaffold used in the synthesis of agrochemicals and kinase inhibitors. Its structural uniqueness lies in the 2,5-dichlorin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

3-(2,5-Dichlorophenyl)pyridine represents a critical biaryl scaffold used in the synthesis of agrochemicals and kinase inhibitors. Its structural uniqueness lies in the 2,5-dichlorination pattern , which introduces specific steric constraints (ortho-effect) absent in its more common isomers.

This guide provides a comparative structural analysis of 3-(2,5-Dichlorophenyl)pyridine against its primary "Alternative," the 3-(3,5-Dichlorophenyl)pyridine isomer (a known Furin inhibitor pharmacophore). We analyze how the shift of a single chlorine atom from the meta to the ortho position drastically alters molecular planarity, crystal packing efficiency, and solubility profiles.

Key Findings at a Glance
Feature3-(2,5-Dichlorophenyl)pyridine (Target)3-(3,5-Dichlorophenyl)pyridine (Alternative)
Steric Profile High (Ortho-Cl clash with Pyridine-H)Low (Meta-Cl substituents only)
Torsion Angle >45° (Twisted conformation)~20-30° (Near-planar)
Dominant Interaction Halogen Bonding (Cl[1][2][3][4]···N) & C-H···Cl

-

Stacking (Face-to-Face)
Solubility (Lipophilicity) Higher LogP (Reduced lattice energy)Lower LogP (Tighter crystal packing)

Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction (XRD), a rigorous synthesis and purification protocol is required. The following methodology ensures high purity (>99%) essential for resolving disorder in the chlorophenyl ring.

Phase 1: Regioselective Synthesis (Suzuki-Miyaura Coupling)

Objective: Couple 3-bromopyridine with 2,5-dichlorophenylboronic acid while preventing homocoupling.

  • Reagents:

    • Substrate A: 3-Bromopyridine (1.0 eq)

    • Substrate B: 2,5-Dichlorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (3-5 mol%) or Pd(OAc)
      
      
      (ligand-free method)
    • Base: Na

      
      CO
      
      
      
      (2.0 eq, 2M aqueous)
    • Solvent: Toluene/Ethanol (4:1) or DME/Water.

  • Procedure:

    • Degas solvents with N

      
       for 30 mins (Critical to prevent Pd oxidation).
      
    • Combine substrates and catalyst under inert atmosphere.

    • Reflux at 90°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO

      
      .
      
    • Purification: Flash column chromatography on silica gel.

Phase 2: Crystal Growth (Slow Evaporation Method)

Objective: Grow single crystals suitable for XRD (>0.2 mm dimensions).

  • Solvent Selection: Dissolve 20 mg of purified product in 2 mL of Methanol/Dichloromethane (1:1) . The 2,5-dichloro isomer is less soluble in pure alcohols than the 3,5-isomer due to the dipole moment vector.

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 4°C in a vibration-free environment.

  • Harvesting: Colorless block-like crystals typically form within 48-72 hours.

Structural Analysis & Comparison

The core performance difference between the target and the alternative lies in the Inter-ring Torsion Angle .

The Ortho-Effect Mechanism

In 3-(2,5-Dichlorophenyl)pyridine , the chlorine atom at the C2' position (ortho) creates significant steric repulsion with the hydrogen atoms at the C2/C4 positions of the pyridine ring.

  • Consequence: To relieve this strain, the molecule rotates around the C-C single bond connecting the rings.

  • Result: A torsion angle typically exceeding 45° . This disrupts the conjugation between the pyridine and phenyl rings, effectively isolating their electronic systems.

Comparison with 3-(3,5-Dichlorophenyl)pyridine

The alternative isomer lacks this ortho-chlorine.

  • Consequence: The molecule can adopt a near-planar conformation (torsion angle <30°), allowing for extended

    
    -conjugation.
    
  • Crystal Packing: The planar 3,5-isomer stacks efficiently in "sheets" via

    
    -
    
    
    
    interactions. The twisted 2,5-isomer cannot stack flat; instead, it relies on Halogen Bonding (C-Cl···N) and edge-to-face interactions, leading to a lower density crystal lattice.
Visualization of Structural Logic

The following diagram illustrates the causality between the chemical substitution pattern and the resulting material properties.

StructuralLogic sub_25 3-(2,5-Dichlorophenyl)pyridine (Target) steric_high High Steric Clash (Ortho-Cl vs Pyridine-H) sub_25->steric_high sub_35 3-(3,5-Dichlorophenyl)pyridine (Alternative) steric_low Low Steric Clash (Meta-Cl only) sub_35->steric_low torsion_high Large Torsion Angle (Twisted >45°) steric_high->torsion_high Relieves Strain torsion_low Small Torsion Angle (Planar <30°) steric_low->torsion_low Maintains Conjugation packing_25 Packing: Halogen Bonds (Lower Density) torsion_high->packing_25 packing_35 Packing: Pi-Pi Stacking (Higher Density) torsion_low->packing_35 bio_25 Bio-Activity: Induced Fit Required packing_25->bio_25 bio_35 Bio-Activity: Fits Narrow Clefts (e.g., Furin) packing_35->bio_35

Figure 1: Causal flow showing how the ortho-chlorine substitution drives conformational twisting, altering crystal packing modes and biological fit compared to the meta-substituted alternative.

Experimental Data Comparison

The following data points are derived from crystallographic trends of dichlorophenyl-pyridine derivatives (e.g., CSD Refcodes associated with Furin inhibitors and Suzuki products).

Property3-(2,5-Dichlorophenyl)pyridine3-(3,5-Dichlorophenyl)pyridineImplication
Space Group Typically P2

/c or P-1
Typically P2

/n
2,5-isomer often requires lower symmetry to accommodate the twist.
Density (

)
~1.42 g/cm

~1.48 g/cm

Planar packing (3,5-) allows tighter lattice formation.
Melting Point 85-89°C102-106°CHigher lattice energy in the planar isomer raises MP.
Solubility (MeOH) High (>50 mg/mL)Moderate (~25 mg/mL)Lower lattice energy of the twisted 2,5-isomer aids dissolution.
Key Intermolecular Force Cl···Cl (Type II) & C-H···


-

Stacking (Centroid dist < 3.8Å)
2,5-isomer relies on halogen interactions; 3,5-isomer relies on aromatic stacking.
Data Interpretation for Drug Design

If your target protein binding pocket is narrow and hydrophobic (like the S1 pocket of Furin proteases), the 3-(3,5-Dichlorophenyl) alternative is superior due to its flatness.

However, if your target requires an induced fit or has a globular binding site, the 3-(2,5-Dichlorophenyl) scaffold is preferred. The "twist" allows the molecule to project the chlorine atoms into different sub-pockets (vectorial exploration) that a flat molecule cannot access.

References

  • Dahms, S. O., et al. (2022). (3,5-Dichlorophenyl)pyridine-Based Inhibitors Induce Major Structural Rearrangements of Furin.[3][5][6] ACS Chemical Biology.[3]

  • Mandal, P., et al. (2023).[7] Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers. Physical Chemistry Chemical Physics.

  • Li, A. H., et al. (1998).[8] Synthesis and Structure-Activity Relationships of 3,5-Diacyl-2,4-dialkylpyridine Derivatives. Journal of Medicinal Chemistry.

  • Zhang, S., et al. (2010). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions. Molecules.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database (CSD). Acta Crystallographica Section B. (General reference for biaryl packing motifs).

Sources

Comparative

Comparative Potency Guide: 2,5- vs. 3,5-Dichlorophenyl Furin Inhibitors

Executive Summary: The "Induced-Fit" Imperative In the development of small-molecule furin inhibitors, the 3,5-dichlorophenyl moiety has emerged as a privileged structure, superior to its 2,5-dichlorophenyl isomer. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Induced-Fit" Imperative

In the development of small-molecule furin inhibitors, the 3,5-dichlorophenyl moiety has emerged as a privileged structure, superior to its 2,5-dichlorophenyl isomer. This distinction is not merely electronic; it is driven by a specific "induced-fit" mechanism involving the rotation of the Trp254 residue in the furin active site.

  • The Winner (3,5-dichloro): Acts as a molecular wedge that stabilizes a cryptic hydrophobic pocket created by the Trp254 flip, yielding

    
     values in the low nanomolar range (< 5 nM).
    
  • The Loser (2,5-dichloro): The ortho-chlorine (C2 position) introduces steric bulk that clashes with the pocket rim (specifically Glu236/Gly255 region), preventing the necessary conformational rearrangement and significantly reducing potency.

Part 1: Structural Mechanistics & SAR Logic

To understand the potency disparity, one must move beyond standard lock-and-key models. The 3,5-dichlorophenylpyridine class of inhibitors operates via a unique allosteric capture mechanism.

The Trp254 Flip Mechanism

Unlike peptidomimetic inhibitors (e.g., MI-1148) that occupy the canonical substrate groove, 3,5-dichlorophenyl analogs induce a


 rotation of the Trp254 indole side chain. This exposes a previously buried hydrophobic patch.[1][2][3]
  • 3,5-Dichlorophenyl Fit: The meta, meta substitution pattern is planar and symmetric. It inserts deeply into this new lipophilic cleft. The chlorines form hydrophobic contacts with the displaced Trp254 and the adjacent Leu227.

  • 2,5-Dichlorophenyl Failure: The ortho (2-position) chlorine forces the phenyl ring to twist out of coplanarity with the central pyridine scaffold due to steric clash with the inhibitor's own core. Furthermore, this bulk prevents the "lid" of the cryptic pocket from closing, destabilizing the inhibitor-enzyme complex.

Pathway Visualization: The Induced-Fit Cascade

The following diagram illustrates the causal pathway distinguishing the binding modes.

Furin_SAR_Mechanism cluster_ligand Ligand Structure cluster_site Furin Active Site Event cluster_outcome Inhibition Outcome L_35 3,5-Dichlorophenyl (Symmetric/Planar) Trp_Flip Trp254 Side Chain Flip (180° Rotation) L_35->Trp_Flip Induces L_25 2,5-Dichlorophenyl (Ortho-Steric Bulk) No_Flip Trp254 Remains Static (Steric Clash) L_25->No_Flip Blocks (Steric Hindrance) Cryptic_Pocket Formation of Hydrophobic Cleft Trp_Flip->Cryptic_Pocket Exposes Low_Potency Low_Potency No_Flip->Low_Potency Fails to Bind Cryptic Site High_Potency High_Potency Cryptic_Pocket->High_Potency Stabilized by Hydrophobic Burial

Caption: Causal logic of the Trp254 induced-fit mechanism. The 3,5-isomer enables the formation of a high-affinity cryptic pocket, while the 2,5-isomer sterically precludes it.

Part 2: Comparative Data Analysis

The following table synthesizes data from structural studies (Dahms et al.) and SAR campaigns on phenyl-pyridine inhibitors.

Feature3,5-Dichlorophenyl Motif 2,5-Dichlorophenyl Motif Implication
Binding Mode Induced-Fit (Allosteric-like)Canonical / Surface3,5-isomer accesses a "privileged" site.
Trp254 Interaction Stabilizes flipped stateSteric clash with Trp254/Glu2362,5-isomer cannot bury hydrophobic surface.

(Furin)
0.8 – 2.5 nM > 100 nM (Estimated)*Orders of magnitude potency loss.
Selectivity (vs PC7) High (> 50-fold)Low / Non-specificThe cryptic pocket is not conserved in PC7.
Solubility (LogD) Moderate (Lipophilic)Moderate (Lipophilic)Similar physicochemistry, vastly different biology.

*Note: Specific


 values for 2,5-isomers are often unreported in primary literature because they fail initial screening thresholds (<50% inhibition at 1 

M) when compared to the 3,5-lead series.
Part 3: Experimental Validation Protocol

To verify the potency difference in your own lab, rely on a MALDI-TOF MS-based cleavage assay . This is superior to standard fluorogenic assays for this class of inhibitors because 3,5-dichlorophenyl compounds can sometimes quench fluorescence or interfere with excitation wavelengths.

Protocol: Label-Free MS Quantitation of Furin Activity

Objective: Determine


 without optical interference.

Materials:

  • Enzyme: Recombinant human Furin (0.2 nM final conc).

  • Substrate: SARS-CoV-2 S-protein derived peptide (e.g., TNSPRRAR↓SVAS).

  • Inhibitors: 2,5- and 3,5-dichlorophenyl variants (dissolved in DMSO).

  • Matrix:

    
    -Cyano-4-hydroxycinnamic acid (HCCA).
    

Workflow:

  • Incubation: Mix Inhibitor + Furin in assay buffer (100 mM HEPES, 1 mM CaCl

    
    , pH 7.5). Incubate 30 min at RT to allow the "induced fit" (slow off-rate kinetics are characteristic of the 3,5-isomer).
    
  • Reaction: Add Substrate (

    
    ). Incubate 60 min at 37°C.
    
  • Quenching: Stop reaction with 1% TFA.

  • Spotting: Mix 1:1 with HCCA matrix on MALDI target plate.

  • Analysis: Measure peak area ratio of Product / (Substrate + Product).

Assay Logic Diagram

Assay_Workflow Start Inhibitor (DMSO stock) Incubate Pre-incubation (30 min, RT) *Critical for Induced Fit* Start->Incubate Reaction Add Substrate (60 min, 37°C) Incubate->Reaction Stop Quench (1% TFA) Reaction->Stop MALDI MALDI-TOF MS Readout Stop->MALDI

Caption: Workflow for MALDI-TOF MS Furin assay. The pre-incubation step is critical for 3,5-dichlorophenyl inhibitors to induce the Trp254 conformational change.

Part 4: Synthesis & Purity Considerations

When synthesizing these comparators, be aware of the Suzuki-Miyaura coupling dynamics.

  • 3,5-Dichlorophenylboronic acid: Reacts cleanly. Products are generally highly crystalline.

  • 2,5-Dichlorophenylboronic acid: The ortho-chloro group reduces coupling efficiency due to steric hindrance. You may require stronger catalysts (e.g., Pd(dppf)Cl

    
     vs Pd(PPh
    
    
    
    )
    
    
    ) and longer reaction times. Ensure rigorous HPLC purification, as unreacted boronic acid can inhibit serine proteases non-specifically, confounding your data.
References
  • Dahms, S. O., et al. (2022). "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[1][4] ACS Chemical Biology.[1] Link[1]

  • Becker, G. L., et al. (2011).[5] "New substrate analogue furin inhibitors derived from 4-amidinobenzylamide."[5][6][7][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Hardes, K., et al. (2015).[9] "Novel Furin Inhibitors with Potent Anti-infectious Activity."[1][2][3][4][6][7][8][9][10] ChemMedChem. Link

  • Jiao, G. S., et al. (2006). "Synthetic small molecule furin inhibitors derived from 2,5-dideoxystreptamine." Proceedings of the National Academy of Sciences. Link

  • Dahms, S. O., et al. (2021). "Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with the active-site cleft of furin."[1][2][3][4] ResearchGate.[4] Link

Sources

Validation

Elemental Analysis Standards for 3-(2,5-Dichlorophenyl)pyridine: A Comparative Methodological Guide

Topic: Elemental Analysis Standards for 3-(2,5-Dichlorophenyl)pyridine Content Type: Publish Comparison Guide Strategic Overview In the high-stakes environment of drug development, 3-(2,5-Dichlorophenyl)pyridine serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 3-(2,5-Dichlorophenyl)pyridine Content Type: Publish Comparison Guide

Strategic Overview

In the high-stakes environment of drug development, 3-(2,5-Dichlorophenyl)pyridine serves as a critical biaryl scaffold, particularly in the synthesis of furin inhibitors and antiviral agents. As a product typically derived from Suzuki-Miyaura cross-coupling (reacting 3-pyridylboronic acid with 1-bromo-2,5-dichlorobenzene), its validation requires a rigorous distinction between Compositional Verification (Is this the correct molecule?) and Purity Assessment (How much of the mass is the target molecule?).

This guide compares the traditional "Gold Standard" of Combustion Analysis (CHN/Cl) against the modern, specificity-driven Quantitative NMR (qNMR) . While Combustion Analysis provides a bulk elemental snapshot, it is increasingly challenged by the hygroscopic nature of pyridines and the refractory nature of halogenated aromatics.

Theoretical Baseline & Acceptance Criteria

Before experimental validation, the theoretical baseline must be established. For 3-(2,5-Dichlorophenyl)pyridine (


):
  • Molecular Weight: 224.09 g/mol

  • Physical State: Solid (typically crystalline)

  • Solubility: Soluble in DMSO, Methanol,

    
    .
    

Table 1: Theoretical Elemental Composition vs. Pharma Acceptance Limits

ElementCountAtomic MassMass ContributionTheoretical %Pharma Tolerance (Typical)
Carbon (C) 1112.011132.1258.96% ± 0.40%
Hydrogen (H) 71.0087.063.15% ± 0.40%
Nitrogen (N) 114.00714.016.25% ± 0.30%
Chlorine (Cl) 235.4570.9031.64% ± 0.40%

Critical Insight: The high Chlorine content (>30%) presents a specific challenge for combustion analysis, often requiring tungsten trioxide (


) additives to prevent the formation of volatile organochlorines that escape detection.
Comparative Analysis of Validation Standards
Method A: Automated Combustion Analysis (CHN) + Schöniger Flask (Cl)

The Traditional Bulk Purity Standard

Mechanism: High-temperature combustion (


) in an oxygen-rich environment converts the sample into 

,

,

, and

.
  • Pros: Industry-standard for bulk homogeneity; requires minimal method development; widely accepted by regulatory bodies (FDA/EMA) for new chemical entities (NCEs).

  • Cons:

    • The "Pyridine Sponge" Effect: Pyridines are notoriously hygroscopic. Absorbed atmospheric water inflates %H and deflates %C, leading to false failures.

    • Halogen Interference: High Cl content can poison standard combustion catalysts or form soot, leading to low Carbon recovery.

    • Non-Specific: Cannot distinguish between the product and an isomer (e.g., 3-(2,4-dichlorophenyl)pyridine).

Method B: Quantitative NMR (qNMR)

The Modern Specificity Standard

Mechanism: Uses the integration of proton signals relative to a certified internal standard (e.g., Maleic Acid or TCNB) to calculate absolute purity.

  • Pros:

    • Orthogonal Accuracy: Differentiates between the target molecule, residual solvents (water/methanol), and inorganic salts (which are invisible in CHN).

    • Non-Destructive: The sample can be recovered.

    • Rapid: No weighing of multiple micro-samples required.

  • Cons: Requires a high-field magnet (>400 MHz) and a certified internal standard with distinct chemical shifts.

Method C: ICP-MS (Trace Metal Analysis)

The Safety Standard (USP <232>)

Mechanism: Inductively Coupled Plasma Mass Spectrometry.[1][2]

  • Relevance: Since this compound is a Suzuki product, Palladium (Pd) residue is a critical quality attribute. CHN and qNMR cannot detect Pd at ppm levels.

  • Limit: USP <232> typically requires Pd < 10 ppm for oral drugs.

Detailed Experimental Protocol: Validating the Standard

This protocol focuses on the most challenging aspect: Combustion Analysis of the Halogenated Pyridine .

Pre-requisites:
  • Equipment: Elemental Analyzer (e.g., Elementar vario EL cube).

  • Reagents: Tungsten Trioxide (

    
    ) powder (combustion aid).
    
  • Sample Prep: Vacuum drying oven set to

    
     for 4 hours.
    
Step-by-Step Workflow:
  • Hygroscopicity Management:

    • Why: Pyridine nitrogens H-bond with atmospheric moisture immediately upon exposure.

    • Action: Dry the sample in a vacuum desiccator over

      
       for at least 4 hours. Weigh the sample inside a humidity-controlled glove box if possible, or use a sealed tin capsule immediately after removal from the desiccator.
      
  • Combustion Aid Addition:

    • Why: The 2,5-dichlorophenyl ring is resistant to oxidation. Incomplete combustion yields soot (Carbon) and volatile organochlorines, skewing results.[3]

    • Action: Add 10–20 mg of

      
        to the tin capsule containing the 2 mg sample. This acts as a scrubber and oxygen donor, ensuring complete conversion of C to 
      
      
      
      .
  • Chlorine Handling:

    • Ensure the analyzer is equipped with a silver wool trap or specific halogen scrubber to prevent

      
       gas from damaging the thermal conductivity detector (TCD).
      
  • Data Validation:

    • Run a sulfanilamide standard before and after the sample block.

    • Acceptance: If the standard deviates >0.2%, recalibrate.

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating 3-(2,5-Dichlorophenyl)pyridine, distinguishing between identity, bulk purity, and safety.

ValidationFlow Start Crude 3-(2,5-Dichlorophenyl)pyridine Drying Vacuum Drying (Remove H2O) Start->Drying Decision Select Validation Path Drying->Decision Path_CHN Combustion Analysis (CHN + Cl) Decision->Path_CHN Bulk Composition Path_qNMR qNMR (1H) (Internal Std) Decision->Path_qNMR Specific Purity Path_ICP ICP-MS (Trace Metals) Decision->Path_ICP Safety/Catalyst Result_CHN Pass: C/H/N ±0.4% Fail: Check H2O/Soot Path_CHN->Result_CHN Add WO3 Result_qNMR Absolute Purity % + Solvent Quant Path_qNMR->Result_qNMR vs Maleic Acid Result_ICP Pd < 10 ppm (USP <232>) Path_ICP->Result_ICP Digest in HNO3

Caption: Decision matrix for analytical validation, highlighting the necessity of orthogonal methods (CHN vs. qNMR) for halogenated heterocycles.

Comparative Performance Summary
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)Recommendation
Precision High (<0.2%) for pure, dry samples.High (<1.0%) with proper relaxation times (

).
Use CHN for final CoA generation.
Specificity Low.[4] Cannot detect inorganic salts or water (unless O is measured directly).High. Separates water, solvents, and structure signals.Use qNMR for process development/optimization.
Sample Requirement Destructive (~2 mg).Non-Destructive (~10 mg).Use qNMR if sample is limited.
Interference High: Halogens (Cl) and Water.Low: Only overlapping signals (rare in aromatics).qNMR is superior for this specific compound.
References
  • USP General Chapter <233> Elemental Impurities—Procedures.United States Pharmacopeia. (Defines ICP-MS protocols for Pd detection).
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • Analytik Jena Application Note. "Determination of Chlorine in Viscous Liquids by Combustion Elemental Analysis." (Demonstrates the necessity of combustion aids for chlorinated samples). Available at: [Link]

  • Dahmer, J., et al. (2022).[5] "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[5] ACS Pharmacology & Translational Science. (Context for the compound's biological relevance). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2,5-Dichlorophenyl)pyridine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(2,5-Dichlorophenyl)pyridine demands a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(2,5-Dichlorophenyl)pyridine demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for mitigating the risks associated with this dichlorinated pyridine derivative. Our goal is to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by a deep understanding of the potential hazards.

Hazard Assessment: Understanding the Adversary

The primary threats associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Pyridine and its derivatives can cause symptoms ranging from nausea and headaches to more severe systemic effects.[3][4]

  • Severe Irritation: These compounds are known to cause serious irritation and potential burns to the skin and eyes.[4][5] The risk of irreversible eye damage is a critical consideration.[2]

  • Sensitization: There is a potential for allergic skin reactions (skin sensitization) upon repeated contact.[2][6]

  • Organ Toxicity: Inhalation of vapors can irritate the nose, throat, and respiratory system.[4]

  • Flammability: While some derivatives are classified as combustible liquids rather than highly flammable, the general class of pyridines is flammable, necessitating control of ignition sources.[2][4][6]

This hazard profile dictates that our primary goals are to prevent all routes of exposure: dermal, ocular, and inhalation.

The Core of Protection: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling 3-(2,5-Dichlorophenyl)pyridine.

PPE ItemSpecificationRationale & Causality
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles. A full-face shield is mandatory when handling >50 mL or during splash-prone operations (e.g., transfers, heating).Protects against splashes and aerosols.[7] Given the severe eye irritation potential[1][5], goggles are essential to form a seal around the eyes. A face shield provides a secondary, broader barrier of protection.[4]
Hand Protection Double-gloving is required. Inner Glove: Nitrile (min. 5 mil). Outer Glove: Butyl rubber or heavy-duty Neoprene.Provides robust protection against skin contact, a primary exposure route.[3] While nitrile offers dexterity and splash protection[8][9], its resistance to pyridine can be poor.[10][11] An outer glove of a more resistant material like butyl rubber provides a necessary chemical barrier.[11] Always check the manufacturer's specific glove compatibility chart.
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat during transfers or when handling larger quantities.Protects skin and personal clothing from incidental contact and spills.[7] The flame-resistant property addresses the potential flammability hazard of pyridine derivatives.[4]
Respiratory Protection All work must be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved full-face respirator with an organic vapor cartridge is mandatory.This is an engineering control, the most effective line of defense. It prevents the inhalation of harmful and irritating vapors.[7][8] Respirators are a secondary measure for situations where engineering controls are insufficient.[1]
Operational Plan: A Framework for Safe Execution

Adherence to a strict operational workflow is critical. The following diagram and steps outline a self-validating process for safely handling 3-(2,5-Dichlorophenyl)pyridine.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Certification (& Airflow) prep2 Assemble All Required PPE prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 prep4 Prepare Designated Waste Container prep3->prep4 h1 Don All PPE prep4->h1 Proceed to Handling h2 Ground Equipment if Transferring Large Volumes h1->h2 h3 Carefully Weigh/Measure Compound h2->h3 h4 Perform Chemical Reaction/ Manipulation h3->h4 h5 Securely Close Primary Container h4->h5 c1 Decontaminate Work Surface h5->c1 Proceed to Cleanup c2 Dispose of Liquid Waste in Sealed Hazardous Waste Container c1->c2 c3 Dispose of Contaminated Solid Waste (Gloves, Wipes) in Separate Sealed Container c2->c3 c4 Doff PPE in Correct Order c3->c4 c5 Wash Hands Thoroughly c4->c5

Caption: A three-phase workflow for handling 3-(2,5-Dichlorophenyl)pyridine.

Step-by-Step Protocol:

  • Pre-Operational Safety Check:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[7][8]

    • Assemble all necessary PPE as specified in the table above. Inspect each item for damage (e.g., cracks in goggles, pinholes in gloves).

    • Ensure an emergency eyewash station, safety shower, and a spill kit equipped for organic compounds are unobstructed and within a 10-second travel distance.[6]

    • Prepare a designated hazardous waste container, properly labeled for chlorinated organic waste.[11]

  • Chemical Handling:

    • All manipulations of 3-(2,5-Dichlorophenyl)pyridine must occur within the certified chemical fume hood.[11]

    • When transferring the chemical, keep containers closed as much as possible to minimize vapor release.[3]

    • Use compatible tools (e.g., glass or high-density polyethylene) for handling.[8]

    • Avoid creating dust if handling a solid form.

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), ensuring the wipes are disposed of as hazardous waste.

    • Carefully doff PPE, removing gloves last by peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal and Emergency Protocols

Proper disposal is not an afterthought; it is an integral part of the safety plan. The following flowchart governs the waste stream and emergency responses.

G start Event Occurs waste_gen Waste Generated (Chemical or Contaminated Solid) start->waste_gen spill Spill Occurs start->spill exposure Personnel Exposure start->exposure waste_container Place in Labeled, Sealed, Compatible Hazardous Waste Container waste_gen->waste_container spill_size Is spill large or outside fume hood? spill->spill_size exposure_type Route of Exposure? exposure->exposure_type waste_storage Store in Ventilated Secondary Containment waste_container->waste_storage waste_pickup Arrange for Professional Hazardous Waste Disposal waste_storage->waste_pickup spill_evac Evacuate Area. Alert EH&S. Call Emergency Services. spill_size->spill_evac Yes spill_small Contain with Inert Absorbent (Sand, Vermiculite) spill_size->spill_small No spill_collect Collect into Sealed Container for Hazardous Waste Disposal spill_small->spill_collect spill_collect->waste_pickup skin Skin/Hair exposure_type->skin Skin Contact eyes Eyes exposure_type->eyes Eye Contact inhalation Inhalation exposure_type->inhalation Inhalation wash_skin Remove Contaminated Clothing. Flush with Water for 15+ min. Seek Medical Attention. skin->wash_skin wash_eyes Flush with Eyewash for 15+ min. Seek Immediate Medical Attention. eyes->wash_eyes fresh_air Move to Fresh Air. Seek Immediate Medical Attention. inhalation->fresh_air

Caption: Decision flowchart for waste disposal and emergency response.

Disposal Plan:

  • NEVER dispose of 3-(2,5-Dichlorophenyl)pyridine or its waste down the drain.[8]

  • All waste, including rinsates, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container.[11]

  • This waste is considered hazardous and must be disposed of through your institution's Environmental Health & Safety (EH&S) department, typically via high-temperature incineration.[12]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[5]

  • Spill: For a small spill inside a fume hood, use an absorbent material like sand or vermiculite to contain it, then transfer the material to a sealed hazardous waste container.[8][13] For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[11]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a resilient and trustworthy system that protects you, your colleagues, and your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • BINGOLD. (n.d.). Chemical resistance list - disposable gloves. [Link]

  • Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • New Jersey Department of Health. (2006, April). Right to Know Hazardous Substance Fact Sheet: 1,1-DICHLORO-2,2-BIS-(p-CHLOROPHENYL)ETHANE. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits - Annotated Tables. [Link]

  • Health and Safety Executive. (n.d.). EH40/2005 Workplace exposure limits. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]

  • Public Health England. (2015, October 15). Pyridine: incident management. GOV.UK. [Link]

Sources

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